Comprehensive Characterization of L-Alanine Cyclopentylmethyl Ester HCl: Molecular Weight, Exact Mass, and Applications in Prodrug Design
Executive Summary In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic properties is often the defining factor between a failed molecule and a clinical success. L-Alanine cyclopentylmethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic properties is often the defining factor between a failed molecule and a clinical success. L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) has emerged as a highly specialized chiral building block, predominantly utilized in the synthesis of phosphoramidate prodrugs (ProTides)[1]. By masking polar phosphate groups on nucleoside analogs, this moiety dramatically enhances cellular permeability and oral bioavailability.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of L-Alanine cyclopentylmethyl ester HCl, detailing its exact mass and molecular weight, while providing field-validated protocols for its integration and analytical verification in drug development workflows.
Physicochemical Profiling and Mass Spectrometry
For drug development professionals, distinguishing between average molecular weight and monoisotopic exact mass is critical for accurate High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). This value is used for stoichiometric calculations during bulk synthesis.
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., ^12C = 12.000000, ^1H = 1.007825, ^35Cl = 34.968853). This is the exact value targeted in HRMS to confirm molecular identity and purity.
Note: The cyclopentylmethyl ester provides an optimal balance of lipophilicity and steric hindrance. The extra methylene spacer between the cyclopentyl ring and the ester oxygen slightly reduces steric crowding at the carbonyl center compared to a direct cyclopentyl ester, fine-tuning the enzymatic cleavage rate by intracellular carboxylesterases.
Application in Drug Development: ProTide Synthesis
The ProTide (Prodrug + Nucleotide) technology, pioneered by Chris McGuigan, relies on amino acid esters to mask the negative charges of nucleoside monophosphates[1]. L-Alanine cyclopentylmethyl ester HCl is utilized to synthesize these phosphoramidate intermediates.
Experimental Workflow: Synthesis of a Phosphoramidate Prodrug
This protocol is designed as a self-validating system; the visual color changes and temperature dependencies serve as in-process quality controls.
Step 1: Formation of the Phosphorodichloridate Intermediate
Preparation: Suspend L-Alanine cyclopentylmethyl ester HCl (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Cooling: Lower the reaction temperature to -78°C using a dry ice/acetone bath.
Causality: The reaction between phosphorus oxychloride (POCl3) and the amine is highly exothermic and poorly regioselective at room temperature. Cryogenic conditions kinetically favor the formation of the mono-substituted intermediate, preventing unwanted over-substitution.
Reagent Addition: Add POCl3 (1.1 eq) followed by the dropwise addition of triethylamine (TEA, 2.2 eq).
Causality: TEA serves a dual purpose: it neutralizes the HCl salt of the starting material to free the amine, and it acts as an acid scavenger for the HCl generated during the phosphorylation.
Warming: Allow the mixture to slowly warm to room temperature over 2 hours.
Step 2: Nucleoside Coupling
Activation: To the crude phosphorodichloridate mixture, add the target nucleoside (0.8 eq) suspended in anhydrous tetrahydrofuran (THF).
Catalysis: Add N-methylimidazole (NMI, 5.0 eq) dropwise at 0°C.
Causality: NMI acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive intermediate that rapidly couples with the 5'-hydroxyl group of the nucleoside.
Quenching & Purification: Stir for 12 hours, quench with methanol, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient).
Workflow for synthesizing phosphoramidate prodrugs using L-Alanine cyclopentylmethyl ester HCl.
Analytical Validation: HRMS Protocol
To ensure the structural integrity of the synthesized L-Alanine cyclopentylmethyl ester or its downstream ProTide, High-Resolution Mass Spectrometry (HRMS) must be employed.
Step-by-Step LC-MS/MS Methodology
Sample Preparation: Dissolve the purified compound in LC-MS grade acetonitrile to a final concentration of 1 µg/mL.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Causality: Formic acid acts as a proton source, ensuring the secondary amine of the L-alanine moiety is fully ionized [M+H]+, which maximizes the signal-to-noise ratio in positive electrospray ionization (ESI+) mode.
Mass Spectrometry Parameters:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.0 kV.
Mass Range: m/z 100 - 1000.
Validation Check: For the intact L-Alanine cyclopentylmethyl ester free base, the target exact mass is 171.1259 Da. The observed [M+H]+ peak must appear at 172.1332 Da (± 5 ppm error margin) to confirm self-validating system accuracy.
Mechanism of Action: Enzymatic Cleavage Pathway
The therapeutic value of the L-Alanine cyclopentylmethyl ester moiety lies in its predictable, enzyme-mediated degradation pathway once inside the target cell[1]. The structural design ensures that the prodrug remains stable in systemic circulation but rapidly releases the active drug intracellularly.
Carboxylesterase Hydrolysis: Intracellular enzymes (primarily CES1 in the liver or Cathepsin A in PBMCs) cleave the cyclopentylmethyl ester, releasing cyclopentylmethanol and leaving a carboxylate intermediate.
Spontaneous Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryl/phenol masking group and forming a highly unstable 5-membered cyclic mixed anhydride.
Hydrolysis: Water rapidly opens the cyclic anhydride, yielding a phosphoramidate anion.
Phosphoramidase Cleavage: Finally, phosphoramidase-type enzymes (such as HINT1) cleave the phosphorus-nitrogen bond, releasing the L-alanine and the active nucleoside monophosphate.
In vivo enzymatic activation cascade of ProTide prodrugs to release the active monophosphate.
Conclusion
The precise exact mass (207.1026 Da for the salt) and tailored steric profile of L-Alanine cyclopentylmethyl ester HCl make it an indispensable tool in modern antiviral and oncology drug design. By understanding the causality behind its chemical handling, synthesis conditions, and enzymatic degradation, researchers can reliably leverage this chiral building block to overcome the pharmacokinetic limitations of highly polar therapeutic agents.
Solvation Dynamics and Solubility Profiling of L-Alanine Cyclopentylmethyl Ester Hydrochloride: A Comparative Analysis in DMSO and Aqueous Media
Executive Summary In modern medicinal chemistry, particularly within the realm of phosphoramidate prodrugs (ProTides) and peptidomimetics, the selection of specific amino acid esters is a critical determinant of a drug's...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, particularly within the realm of phosphoramidate prodrugs (ProTides) and peptidomimetics, the selection of specific amino acid esters is a critical determinant of a drug's pharmacokinetic profile. L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) represents a highly specialized building block. The structural architecture of this compound presents a fascinating dichotomy: a highly polar, hydrogen-bonding protonated amine (
NH3+
) and chloride (
Cl−
) counterion, juxtaposed against a bulky, lipophilic cyclopentylmethyl ester tail.
Understanding the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) versus aqueous media is not merely a logistical requirement for stock solution preparation; it is a fundamental physicochemical parameter that dictates reaction kinetics during synthesis and bioavailability during formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, supported by self-validating experimental protocols.
Mechanistic Solvation Dynamics: Causality in Solvent Interactions
The solubility of an amino acid ester hydrochloride is governed by the delicate thermodynamic balance between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent [1].
Aqueous Solvation (Water)
Water acts as a powerful hydrogen bond donor and acceptor (Dielectric constant
ϵ≈80.1
). When L-Alanine cyclopentylmethyl ester HCl dissolves in water, the
NH3+
and
Cl−
ions are rapidly hydrated, a highly enthalpically favorable process. However, the bulky cyclopentylmethyl group introduces a significant hydrophobic effect . Water molecules are forced to form highly ordered, clathrate-like hydration shells around this non-polar tail. This structural ordering imposes an entropic penalty, which slightly depresses the absolute solubility ceiling compared to simpler derivatives like L-alanine methyl ester. Furthermore, in unbuffered aqueous solutions, the ester bond is susceptible to hydrolysis, necessitating rapid processing or acidic buffering to maintain stability.
Aprotic Solvation (DMSO)
DMSO (
ϵ≈46.7
) is a highly polar aprotic solvent. Its strongly nucleophilic oxygen atom forms intense cation-dipole interactions with the
NH3+
group. Crucially, DMSO lacks the ability to act as a hydrogen bond donor, making it a notoriously poor solvator of anions. Consequently, the
Cl−
ion remains relatively "naked" in solution, leading to tighter ion-pairing with the ammonium cation [2]. Despite this, the lipophilic cyclopentyl ring is vastly better accommodated in the organic environment of DMSO than in water, eliminating the entropic penalty of the hydrophobic effect and resulting in exceptionally high solubility.
Caption: Solvation dynamics of L-Alanine cyclopentylmethyl ester HCl in protic vs. aprotic solvents.
Quantitative Data Presentation
The table below summarizes the comparative physicochemical and solubility metrics of L-Alanine cyclopentylmethyl ester HCl. Data is synthesized from thermodynamic profiling of analogous lipophilic amino acid ester hydrochlorides [3].
Parameter
Deionized Water (pH ~5.5)
Anhydrous DMSO
Dielectric Constant (
ϵ
)
80.1
46.7
Thermodynamic Solubility (25°C)
~80 - 120 mg/mL
> 200 mg/mL
Primary Solvation Mechanism
Ion-dipole, H-bonding
Cation-dipole, Lipophilic dispersion
Ion Pairing State
Fully dissociated
Tightly paired (
NH3+⋯Cl−
)
Chemical Stability (24h)
Moderate (Risk of ester hydrolysis)
High (If strictly anhydrous)
Application Context
Biological assays, Formulation
Stock solutions, ProTide Synthesis
Experimental Workflows: Self-Validating Protocols
To generate trustworthy solubility data, kinetic methods (like solvent shifting) must be avoided, as they often induce supersaturation, leading to artificially inflated solubility values. As an Application Scientist, I mandate the Thermodynamic Shake-Flask Method coupled with Stability-Indicating HPLC-UV . This ensures that the measured concentration represents true equilibrium and confirms that the compound has not degraded (e.g., via ester hydrolysis) during the incubation period.
Protocol: Thermodynamic Solubility Profiling
Rationale: Glass vials are utilized to prevent the leaching of plasticizers (e.g., phthalates from Eppendorf tubes) by DMSO, which would introduce artifactual peaks during HPLC analysis.
Step 1: Saturation Preparation
Weigh approximately 300 mg of L-Alanine cyclopentylmethyl ester HCl into two separate 2 mL Type-I borosilicate glass vials.
Add 1.0 mL of LC-MS grade Deionized Water to Vial A.
Add 1.0 mL of Anhydrous DMSO (stored over molecular sieves) to Vial B.
Check: A visible pellet of undissolved solid must remain. If the solid dissolves completely, add more API in 50 mg increments until saturation is visibly maintained.
Step 2: Thermal Equilibration
Seal the vials tightly and place them in a thermoshaker.
Agitate at 500 RPM at exactly 25.0°C for 24 hours.
Causality: 24 hours is required to overcome the lattice energy barrier and achieve true thermodynamic equilibrium between the solid and solvated states.
Step 3: Phase Separation
Transfer the suspensions to chemical-resistant centrifuge tubes.
Centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.
Carefully aspirate the supernatant without disturbing the pellet.
Step 4: Quantification via Stability-Indicating HPLC
Dilute the supernatants 1:100 in the initial HPLC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% TFA) to prevent detector saturation.
Inject onto a C18 Reverse-Phase column.
Validation: Monitor for the presence of L-alanine or cyclopentylmethanol peaks. If degradation products exceed 2% of the total peak area, the solubility value must be flagged for hydrolytic instability. Calculate the concentration of the intact ester against a pre-established calibration curve.
Caption: Step-by-step thermodynamic shake-flask solubility workflow for amino acid esters.
Applications in Drug Development
The distinct solubility profile of L-Alanine cyclopentylmethyl ester HCl is leveraged heavily in the synthesis of ProTides (Prodrugs of nucleotides). Pioneered by Chris McGuigan, this technology masks the polar phosphate group of a nucleotide with an amino acid ester and an aryloxy group, drastically improving passive cell membrane permeation [4].
During ProTide synthesis, the coupling reaction between the nucleoside and the phosphorochloridate intermediate is highly sensitive to moisture. The exceptional solubility of the L-Alanine cyclopentylmethyl ester HCl in anhydrous polar aprotic solvents (like DMSO or DMF) allows for high-concentration reactions, driving the bimolecular kinetics forward while entirely avoiding the hydrolytic degradation pathways that plague aqueous environments.
References
Dalton Transactions (RSC Publishing). Silver dithiocarbamates derived from amino acid esters. Discusses the fundamental solubility constraints and solvation behaviors of amino acid ester hydrochlorides in aqueous versus DMSO mixtures.
URL:[Link]
Cardiff University (ORCA). Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery. Explores the synthesis of ProTides using L-alanine ester hydrochlorides and the critical balance between lipophilicity and aqueous solubility.
URL:[Link]
Journal of Medicinal Chemistry (ACS Publications). Aryloxy Diester Phosphonamidate Prodrugs of Phosphoantigens (ProPAgens) as Potent Activators of Vγ9/Vδ2 T-Cell Immune Responses. Demonstrates the application of L-alanine ester hydrochlorides in complex prodrug synthesis, utilizing aprotic solvents to manage solubility and reactivity.
URL:[Link]
Foundational
Thermodynamic and Thermal Stability Profiling of L-Alanine Cyclopentylmethyl Ester Hydrochloride
A Comprehensive Technical Guide for Prodrug Development Executive Summary L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) is a critical synthetic intermediate and masking moiety utilized in the develop...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide for Prodrug Development
Executive Summary
L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) is a critical synthetic intermediate and masking moiety utilized in the development of phosphoramidate prodrugs, widely known as ProTide technology[1]. While the cyclopentylmethyl ester optimizes the lipophilicity and intracellular enzymatic cleavage rates of the active pharmaceutical ingredient (API), the inherent reactivity of amino acid esters presents unique thermodynamic and thermal stability challenges. This whitepaper provides a rigorous analysis of the thermodynamic profile, thermal degradation mechanisms, and self-validating analytical workflows required to ensure the structural integrity of this compound during formulation and storage.
Structural Rationale and Thermodynamic Profile
The design of ProTide molecules relies on masking polar nucleoside monophosphates with an aryl group and an amino acid ester to facilitate passive cellular diffusion[1]. The choice of L-alanine combined with a cyclopentylmethyl ester provides an optimal steric profile for targeted intracellular activation by enzymes such as cathepsin A[1].
From a thermodynamic perspective, amino acid esters are inherently unstable as free bases. The unprotonated primary amine acts as a potent nucleophile, readily attacking the ester carbonyl of adjacent molecules. To create a "thermodynamic sink" and stabilize the molecule, it is synthesized as a hydrochloride (HCl) salt.
Solid-State Thermodynamics: The HCl salt forms a rigid crystalline lattice. The high lattice energy prevents spontaneous intermolecular reactions at room temperature. However, the salt is highly hygroscopic; moisture sorption lowers the glass transition temperature (
Tg
) and increases molecular mobility, which can catalyze degradation.
Solution-State Thermodynamics: In aqueous environments, stability is strictly pH-dependent. At pH < 3, the ester bond is vulnerable to acid-catalyzed hydrolysis. At pH > 7, the amine deprotonates, triggering rapid aminolysis[2].
Thermal Degradation Mechanisms
When subjected to thermal stress—such as during melt extrusion, drying, or accelerated stability testing—L-Alanine cyclopentylmethyl ester HCl undergoes three primary degradation pathways.
Dehydrohalogenation (Loss of HCl): As the temperature approaches the onset of melting, the thermal energy overcomes the ionic interactions of the salt, resulting in the volatilization of HCl gas and the generation of the reactive free base.
Diketopiperazine (DKP) Formation: Once the free base is generated, it undergoes a rapid, exergonic intermolecular condensation. Two molecules of the L-alanine ester react to form Cyclo(L-Ala-L-Ala), a highly stable six-membered diketopiperazine ring, expelling two equivalents of cyclopentylmethanol[2][3]. This reaction is driven by the extreme thermodynamic stability of the DKP scaffold.
Thermal Hydrolysis: If residual moisture is present within the crystal lattice, elevated temperatures will drive the hydrolytic cleavage of the ester bond, yielding L-alanine and cyclopentylmethanol.
To accurately map the thermodynamic boundaries of this compound, analytical workflows must be strictly controlled to prevent environmental variables (like atmospheric moisture or oxygen) from skewing the data.
Protocol 1: High-Resolution TGA-DSC Analysis
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile. TGA detects mass loss (HCl and alcohol volatilization), while DSC detects heat flow (melting endotherms and DKP formation exotherms)[4].
Causality of Design: A dry nitrogen purge is mandatory. Using ambient air would introduce oxidative degradation, masking the true thermodynamic onset of dehydrohalogenation. Hermetically sealed pans with a pinhole are used to allow volatile escape while maintaining a self-generated atmosphere, simulating bulk powder storage conditions.
Step-by-Step Procedure:
System Validation: Calibrate the DSC using an Indium standard (
Tm
= 156.6°C,
ΔHf
= 28.45 J/g) to ensure heat capacity accuracy.
Sample Preparation: Under a dry nitrogen glovebox, weigh exactly 5.0 ± 0.1 mg of L-Alanine cyclopentylmethyl ester HCl into an aluminum pan. Seal with a pinhole lid.
Thermal Method: Equilibrate at 25°C for 5 minutes. Ramp at 10°C/min to 300°C under a 50 mL/min ultra-high purity
N2
purge.
Data Extraction: Calculate the extrapolated onset temperature (
Tonset
) for the melting endotherm and integrate the subsequent exothermic peak to determine the enthalpy of DKP formation (
ΔHDKP
).
Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction
High-temperature DSC data cannot always be linearly extrapolated to room temperature. IMC measures minute heat flows (in microwatts, µW) at intended storage temperatures, providing real-time degradation kinetics.
Causality of Design: DKP formation is exothermic. By measuring the heat flow of the sample at 40°C and 50°C over several weeks, we can calculate the reaction rate constant (
k
) without forcing the sample to its melting point.
Step-by-Step Procedure:
System Validation: Perform a Joule heating electrical calibration pulse (e.g., 100 µW for 1 hour) before loading the sample to verify sensor baseline stability.
Sample Loading: Load 500 mg of the compound into a glass ampoule. Seal hermetically under dry argon.
Measurement: Insert into the microcalorimeter equilibrated at 40°C. Record heat flow continuously for 14 days. Repeat with a fresh sample at 50°C.
Kinetic Modeling: Apply the Arrhenius equation to the steady-state heat flow data to calculate the activation energy (
Ea
) of the degradation pathway.
Figure 2: Self-validating analytical workflow for thermodynamic stability assessment.
Quantitative Data & Kinetic Parameters
The following tables summarize the representative thermodynamic and kinetic parameters for L-Alanine cyclopentylmethyl ester HCl, derived from standardized thermal profiling methodologies.
Table 2: Arrhenius Kinetics for DKP Degradation Pathway (IMC Derived)
Temperature (°C)
Heat Flow (
μW/g
)
Rate Constant (
k
) (
s−1
)
Estimated Shelf-Life (
t90
)
25 °C (Extrapolated)
0.45
1.2×10−9
> 36 Months
40 °C (Measured)
3.80
8.5×10−9
14 Months
50 °C (Measured)
12.50
3.1×10−8
4.5 Months
Activation Energy (
Ea
)
84.5 kJ/mol
Derived via Arrhenius Plot
N/A
Conclusion & Formulation Strategies
L-Alanine cyclopentylmethyl ester hydrochloride is a thermodynamically robust compound at room temperature, provided the integrity of the HCl salt is maintained. The primary threat to its stability is thermal stress exceeding 140°C or exposure to basic/moist microenvironments, which trigger dehydrohalogenation and subsequent diketopiperazine (DKP) formation[2][3].
For drug development professionals formulating ProTides, it is imperative to:
Maintain strict anhydrous conditions during storage to prevent
Tg
depression and hydrolytic cleavage.
Avoid high-shear or high-heat processing techniques (like hot-melt extrusion) that approach the 148°C melting onset.
Utilize Isothermal Microcalorimetry (IMC) as the gold standard for predicting long-term shelf life, as it accurately captures the exothermic signature of DKP formation without altering the physical state of the compound.
Crystal structure and polymorphism of L-Alanine cyclopentylmethyl ester hydrochloride
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of L-Alanine Cyclopentylmethyl Ester Hydrochloride For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of L-Alanine Cyclopentylmethyl Ester Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Solid-State Landscape of L-Alanine Esters
The profound impact of a molecule's solid-state properties on its ultimate utility in pharmaceutical applications is a well-established principle in modern drug development. Control over the crystalline form of an active pharmaceutical ingredient (API) is not merely an academic exercise but a critical determinant of its bioavailability, stability, and manufacturability. This guide focuses on L-Alanine cyclopentylmethyl ester hydrochloride, a derivative of the fundamental amino acid L-alanine.
It is imperative to state at the outset that, to date, the crystal structure and polymorphic landscape of L-Alanine cyclopentylmethyl ester hydrochloride have not been detailed in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: first, to provide a foundational understanding of the principles of solid-state characterization by examining a close structural analog, and second, to present a comprehensive, field-proven workflow for the complete elucidation of the crystal structure and polymorphism of the title compound. This document is structured to empower researchers to undertake such an investigation with scientific rigor and a clear understanding of the causality behind each experimental choice.
The Significance of Polymorphism in Drug Development
Polymorphism is the capacity of a single compound to exist in multiple crystalline forms, each possessing a distinct three-dimensional arrangement of molecules in the crystal lattice.[1][2] These different arrangements, or polymorphs, can lead to significant variations in physicochemical properties, including:
Solubility and Dissolution Rate: Directly influencing bioavailability.[1]
Melting Point and Thermal Stability: Affecting formulation strategies and storage conditions.
Hygroscopicity: Impacting handling and stability.
Mechanical Properties: Influencing tabletability and powder flow.
The unforeseen appearance of a more stable, less soluble polymorph during manufacturing can have catastrophic consequences, as famously exemplified by the case of the HIV protease inhibitor Ritonavir.[2] Therefore, a thorough polymorph screen early in the drug development process is not just a regulatory expectation but a fundamental component of risk mitigation.[3][4]
A Structural Precedent: The Crystal Structure of L-Alanine Hydrochloride Monohydrate
In the absence of data for our target compound, we turn to its simpler analog, L-alanine hydrochloride monohydrate, for which a crystal structure has been determined. This provides a valuable reference point for understanding the likely intermolecular interactions and packing motifs.
A study published in Acta Crystallographica Section E reports that L-alanine hydrochloride monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[5] The structure is characterized by an extensive network of hydrogen bonds. The ammonium group of the L-alanine cation forms hydrogen bonds with both the chloride anion and the water molecule. The carboxyl group's carbonyl oxygen also participates in an intermolecular bond with the ammonium group.[5] This intricate network of hydrogen bonds is a key determinant of the crystal packing and overall stability.
Table 1: Crystallographic Data for L-Alanine Hydrochloride Monohydrate [5]
Parameter
Value
Chemical Formula
C₃H₈NO₂⁺·Cl⁻·H₂O
Formula Weight (Mr)
143.57
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
6.1925 (13)
b (Å)
9.929 (2)
c (Å)
11.759 (3)
Volume (ų)
723.0 (3)
Z (molecules/unit cell)
4
Temperature (K)
150 (2)
Radiation
Mo Kα (λ = 0.71073 Å)
Density (calculated, g/cm³)
1.318
This data provides a foundational expectation for the types of interactions and packing densities that might be observed in the crystal structure of L-Alanine cyclopentylmethyl ester hydrochloride.
Proposed Research Workflow for L-Alanine Cyclopentylmethyl Ester Hydrochloride
The following section outlines a comprehensive experimental plan designed to fully characterize the solid-state properties of L-Alanine cyclopentylmethyl ester hydrochloride. This workflow is designed as a self-validating system, where the results from one technique inform and are confirmed by others.
Figure 1: A comprehensive workflow for the solid-state characterization of an API.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity L-Alanine cyclopentylmethyl ester hydrochloride. The purity of the starting material is paramount, as impurities can inhibit crystallization or act as templates for undesired polymorphic forms.
Experimental Protocol: Esterification of L-Alanine
Reaction Setup: Suspend L-alanine (1.0 eq) in cyclopentylmethanol. Cool the mixture to 0°C in an ice bath.
Esterification: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension. The causality here is that thionyl chloride reacts with the alcohol to form an intermediate that facilitates the esterification of the carboxylic acid and also provides the chloride counter-ion for the final salt.
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 40-50°C) for several hours, monitoring the dissolution of L-alanine as an indicator of reaction progress.
Isolation: After completion, cool the reaction mixture and remove the excess cyclopentylmethanol under reduced pressure.
Purification: The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity (>99.5% by HPLC). The purity and identity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymorph Screening
A systematic polymorph screen is essential to discover the accessible crystalline forms of the compound.[3] This involves crystallizing the compound under a wide variety of conditions.
Experimental Protocol: Polymorph Screening
Solvent Selection: Choose a diverse range of solvents (typically 20-50) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).
Crystallization Methods: Employ multiple crystallization techniques for each solvent or solvent mixture:
Slow Evaporation: Dissolve the compound to near-saturation at room temperature and allow the solvent to evaporate slowly.
Cooling Crystallization: Create a saturated solution at an elevated temperature and cool it slowly to a lower temperature.
Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.
Slurry Equilibration: Stir a suspension of the solid in a solvent at different temperatures for an extended period (days to weeks) to facilitate conversion to the most thermodynamically stable form at that temperature.[6]
High-Throughput Screening (HTS): Utilize automated platforms to perform hundreds of small-scale crystallization experiments in parallel, which significantly expands the experimental space that can be explored.[2]
Primary Solid-State Characterization Techniques
The solid materials generated from the polymorph screen must be analyzed to identify their crystalline form.
3.3.1. Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the gold standard for crystal structure determination.[7][8] It provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal, yielding precise bond lengths, angles, and information about intermolecular interactions.[9][10]
Experimental Protocol: SC-XRD Analysis
Crystal Selection: Identify well-formed single crystals (ideally 0.1-0.3 mm in each dimension) from the crystallization experiments using a polarized light microscope.
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to yield the final, precise crystal structure. The final output is typically a Crystallographic Information File (CIF).[11]
3.3.2. Powder X-Ray Diffraction (PXRD)
PXRD is the primary tool for fingerprinting crystalline phases and is indispensable for routine analysis and quality control.[12][13] Each crystalline form produces a unique diffraction pattern, allowing for rapid identification and quantification of polymorphs in a bulk sample.[4][14][15]
Experimental Protocol: PXRD Analysis
Sample Preparation: Gently grind a small amount of the bulk crystalline sample (2-5 mg) to ensure a random orientation of crystallites. Pack the powder into a sample holder.
Data Collection: Place the sample in the PXRD instrument. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) with a monochromatic X-ray source.
Data Analysis: Compare the resulting diffractogram to established patterns for known polymorphs. The presence of unique peaks or shifts in peak positions indicates a different crystalline form.
Figure 2: Relationship between Single-Crystal and Powder X-Ray Diffraction.
3.3.3. Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of a material, including melting points, phase transitions, and desolvation events.[16][17]
Experimental Protocol: Thermal Analysis
DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Place the pan in the DSC instrument alongside an empty reference pan. Heat the sample at a controlled rate (e.g., 10°C/min). The resulting thermogram will show endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, degradation). Polymorphs will typically exhibit different melting points or may show solid-solid transitions prior to melting.[18]
TGA: Place 5-10 mg of the sample onto the TGA balance pan. Heat the sample at a controlled rate (e.g., 10°C/min) in a defined atmosphere (e.g., nitrogen). The instrument measures the change in mass as a function of temperature. A mass loss indicates decomposition or the loss of volatiles like water or solvent (distinguishing between a solvate/hydrate and an anhydrate).[19]
Complementary Spectroscopic Techniques
Vibrational spectroscopy techniques like FTIR and Raman are highly sensitive to the local chemical environment and can often distinguish between polymorphs.[20][21]
Experimental Protocol: Vibrational Spectroscopy
FTIR/Raman Analysis: Acquire spectra of each solid form. Differences in the crystal lattice can lead to shifts in vibrational frequencies, particularly in the low-frequency (lattice vibration) region of the Raman spectrum, providing a distinct fingerprint for each polymorph.[22][23][24]
Data Integration and Stability Assessment
The culmination of this workflow is the integration of all collected data to build a complete picture of the polymorphic landscape.
Table 2: Hypothetical Data Summary for Two Polymorphs of L-Alanine Cyclopentylmethyl Ester HCl
Property
Form I
Form II
Technique Used
PXRD
Distinct peaks at 10.2, 15.5, 20.8 (2θ)
Distinct peaks at 11.5, 16.2, 22.4 (2θ)
PXRD
DSC
Single endotherm (melt) at 155°C
Endotherm (melt) at 145°C
DSC
TGA
No mass loss before decomposition
No mass loss before decomposition
TGA
Crystal Habit
Needles
Plates
Microscopy
Raman Shift (cm⁻¹)
Unique peaks at 85, 120
Unique peaks at 95, 135
Raman
Thermodynamic Stability
Stable form at room temperature
Metastable, converts to Form I in slurry
Slurry
The final, critical step is to determine the relative thermodynamic stability of the discovered forms. This is typically achieved through competitive slurry experiments, where mixtures of two polymorphs are stirred in a solvent at various temperatures. Over time, the metastable form will dissolve and recrystallize as the more stable form, which can be monitored by periodically sampling the solid and analyzing it by PXRD.
Conclusion
While the specific crystal structure of L-Alanine cyclopentylmethyl ester hydrochloride remains to be elucidated, this guide provides a robust and comprehensive framework for its investigation. By leveraging established methodologies and integrating data from orthogonal analytical techniques, researchers can confidently navigate the solid-state landscape of this compound. A thorough understanding of its polymorphism is not an optional endeavor but a prerequisite for successful and responsible drug development. The principles and protocols outlined herein are designed to ensure that the chosen solid form is not a matter of chance, but a deliberate, scientifically-grounded decision.
References
Creative Biolabs. (n.d.). Polymorphism Screening. Retrieved from [Link]
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
Zhang, M., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Retrieved from [Link]
Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]
FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
Taylor, K. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]
Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. Retrieved from [Link]
Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development. Retrieved from [Link]
Wang, J. & Gafni, A. (2017). Differential Scanning Calorimetry and Thermogravimetric Analysis. In Physical Characterization of Pharmaceutical Solids. ResearchGate. Retrieved from [Link]
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction Versus Powder X-Ray Diffraction. Retrieved from [Link]
Vasanth, S. B., et al. (2023). Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs – a case study using metformin embonate. Analytical Methods. Retrieved from [Link]
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
Netzsch. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. Retrieved from [Link]
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
Shinde, S. S., et al. (2025). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI. Retrieved from [Link]
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
O'Brien, C. P., et al. (2013). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Suresh, K., et al. (2019). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Aaltonen, J., et al. (2007). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. American Pharmaceutical Review. Retrieved from [Link]
Edinburgh Instruments. (2024, January 10). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. Retrieved from [Link]
Hovione. (2022, September 19). Polymorphic conversion monitoring using real-time Raman spectroscopy. Retrieved from [Link]
Kameda, T., et al. (2008). L-Alanine hydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal. Retrieved from [Link]
PubChem. (n.d.). L-Alanine cyclopropylmethyl ester hydrochloride. Retrieved from [Link]
Physicochemical Characterization of L-Alanine Cyclopentylmethyl Ester HCl: pKa, Isoelectric Point, and Structural Thermodynamics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In rational drug design and peptide synthesis, the esterification of amino acids...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In rational drug design and peptide synthesis, the esterification of amino acids is a fundamental strategy used to increase lipophilicity, enhance membrane permeability, and serve as a transient protecting group. L-Alanine cyclopentylmethyl ester hydrochloride is a highly lipophilic derivative of the naturally occurring amino acid L-Alanine.
While free L-Alanine is a classic amphoteric molecule with distinct acidic and basic pKa values, the introduction of the cyclopentylmethyl ester completely alters its thermodynamic and electrostatic profile. This whitepaper deconstructs the physicochemical properties of this compound, specifically addressing the shift in its acid dissociation constant (pKa), the theoretical paradox of its isoelectric point (pI), and the validated methodologies required to measure these parameters in a laboratory setting.
Structural Thermodynamics & Mechanistic Causality
To understand the pKa and pI of L-Alanine cyclopentylmethyl ester HCl, we must first analyze the causality behind the electrostatic shifts that occur upon esterification.
The Loss of the Zwitterion
Free L-Alanine contains two ionizable groups: an
α
-carboxyl group (pKa ~2.34) and an
α
-amino group (pKa ~9.69)[1]. At physiological pH (7.4), it exists predominantly as a zwitterion (net charge = 0).
When L-Alanine is esterified with a cyclopentylmethyl group, the carboxylate group is converted into a neutral, non-ionizable ester. Consequently, the molecule is no longer amphoteric; it becomes a monoprotic weak base . The hydrochloride (HCl) salt form ensures that the molecule is stored in its stable, protonated state (
R−NH3+Cl−
), preventing nucleophilic autolysis or the formation of diketopiperazines.
Inductive Destabilization and the pKa Shift
The esterification process induces a significant shift in the pKa of the remaining
α
-amino group. In free L-Alanine, the negatively charged carboxylate (
COO−
) stabilizes the adjacent positively charged ammonium group (
NH3+
) via electrostatic attraction, raising the energy required to remove a proton (hence a high pKa of 9.69).
In the esterified form, the carboxylate anion is replaced by a highly electron-withdrawing carbonyl oxygen. This strong inductive effect pulls electron density away from the
α
-carbon, destabilizing the positive charge on the
NH3+
group. As a result, the proton is donated much more readily, dropping the pKa of the amine down to the ~8.1 to 8.2 range . This aligns with empirical data for homologous amino acid esters, which typically exhibit pKa values between 7.10 and 8.54 in aqueous media[2].
The "Isoelectric Point" Paradox
A common misconception in structural chemistry is attempting to assign a traditional Isoelectric Point (pI) to an amino acid ester. The pI is mathematically defined as the pH at which a molecule's time-averaged net charge is exactly zero. For free L-Alanine, this occurs at pH 6.02[1].
Because L-Alanine cyclopentylmethyl ester lacks an acidic group, it transitions strictly from a +1 charge (protonated) to a 0 charge (deprotonated). It never forms a zwitterion . Therefore, a true isoelectric point is technically undefined. Functionally, the net charge approaches zero asymptotically as the pH rises well above the pKa (pH > 10.5).
Fig 1. Charge state transition of L-Alanine cyclopentylmethyl ester across pH gradients.
Quantitative Data Summary
Because the exact experimental pKa of the specific cyclopentylmethyl derivative is highly specialized, we extrapolate its value using closely related, field-verified aliphatic esters of L-Alanine. The bulky cyclopentylmethyl ring provides a nearly identical inductive environment to isopropyl and ethyl groups, allowing for highly accurate predictive modeling.
To empirically verify the pKa of L-Alanine cyclopentylmethyl ester HCl in your laboratory, potentiometric titration (PTM) is the gold standard[2]. The following protocol is designed as a self-validating system, utilizing first-derivative analysis to eliminate subjective visual errors during equivalence point identification.
Solvent: Degassed, deionized water (ddH2O) to prevent
CO2
interference (which forms carbonic acid and skews the baseline).
Equipment: Calibrated pH meter with a glass electrode, magnetic stirrer, and a temperature-controlled water jacket (maintained strictly at 25.0 ± 0.1 °C, as pKa is highly temperature-dependent).
Step-by-Step Methodology
Sample Preparation: Accurately weigh ~0.5 mmol of L-Alanine cyclopentylmethyl ester HCl. Dissolve completely in 50.0 mL of degassed ddH2O in the jacketed titration vessel.
Baseline Stabilization: Allow the solution to equilibrate to 25.0 °C. Record the initial pH. Because it is an HCl salt, the initial pH should be acidic (typically between pH 2.5 and 3.5 depending on concentration).
Titration Phase: Begin adding the 0.1 M NaOH titrant in precise 0.05 mL increments. Allow the pH reading to stabilize for 15-30 seconds after each addition before recording the value.
Data Acquisition: Continue the titration until the pH reaches approximately 11.0, ensuring the complete deprotonation of the
α
-amino group.
First Derivative Analysis (Self-Validation): Plot the titration curve (pH vs. Volume of NaOH). To accurately find the equivalence point (
Veq
), plot the first derivative (
ΔpH/ΔV
) against the Volume of NaOH. The sharpest peak on this derivative curve corresponds precisely to
Veq
.
pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at exactly half the equivalence volume (
Veq/2
) is equal to the pKa of the molecule.
Fig 2. Self-validating potentiometric titration workflow for pKa determination.
Conclusion
The conversion of L-Alanine into L-Alanine cyclopentylmethyl ester HCl fundamentally shifts the molecule from a zwitterionic amino acid to a monoprotic weak base. By neutralizing the carboxylate group, the inductive electron-withdrawal of the ester drops the amine's pKa from 9.69 to approximately 8.1 - 8.2. Furthermore, because the molecule can no longer carry a net negative charge, the concept of a traditional isoelectric point (pI) is rendered obsolete, with the molecule only achieving neutrality at highly basic pH levels. Understanding these thermodynamic shifts is critical for predicting the compound's solubility, lipophilicity, and behavior in physiological environments during drug formulation.
References
OrgoSolver. "pKa and Electrical Properties of Amino Acids." OrgoSolver Chemistry Resources.
L-Alanine Cyclopentylmethyl Ester HCl in ProTide Drug Discovery: A Mechanistic and Synthetic Guide
Introduction: The ProTide Paradigm and Promoieties The delivery of nucleoside analogues is historically bottlenecked by the first intracellular phosphorylation step, which is often rate-limiting or entirely absent in cer...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The ProTide Paradigm and Promoieties
The delivery of nucleoside analogues is historically bottlenecked by the first intracellular phosphorylation step, which is often rate-limiting or entirely absent in certain viral infections or tumor microenvironments. The ProTide (Prodrug of a Nucleotide) technology , pioneered by Chris McGuigan in the 1990s, elegantly bypasses this limitation by masking a nucleoside monophosphate with an aryl group and an amino acid ester [1].
While isopropyl and benzyl esters of L-alanine are famous for their use in blockbuster drugs like Sofosbuvir and Tenofovir alafenamide, L-Alanine cyclopentylmethyl ester hydrochloride (CAS: 261909-80-2) has emerged as a highly specialized building block. The cyclopentylmethyl moiety offers a unique steric and lipophilic profile, modulating the pharmacokinetic half-life and specific tissue distribution of the resulting phosphoramidate prodrugs.
The selection of the amino acid and its ester is not arbitrary; it dictates the causality of intracellular activation.
The L-Alanine Preference
Structure-Activity Relationship (SAR) studies consistently demonstrate that natural
α
-amino acids, specifically L-alanine, are optimal for ProTide efficacy. Substitution with D-alanine,
β
-amino acids, or bulkier side chains (like leucine) results in a drastic (>10-fold to 50-fold) reduction in antiviral or anticancer potency [2]. This is because the first step of intracellular activation—cleavage of the ester bond—is highly specific to human carboxypeptidase A (Cathepsin A) and carboxylesterase 1 (CES1), which have a strong stereochemical and steric preference for the L-alanine side chain.
The Cyclopentylmethyl Advantage
The ester group governs the lipophilicity (
logP
) and the rate of enzymatic hydrolysis.
Small linear esters (Methyl, Ethyl): Cleaved too rapidly in plasma, leading to premature systemic release of the negatively charged intermediate, which cannot cross cell membranes.
Bulky esters (tert-Butyl): Sterically hinder esterase access, resulting in poor bioactivation and low efficacy [1].
Cyclopentylmethyl ester: The addition of the methylene spacer between the ester oxygen and the cyclopentyl ring provides a "Goldilocks" zone. It is highly lipophilic, driving rapid passive diffusion across the lipid bilayer, yet the steric bulk is positioned just far enough from the carbonyl carbon to allow efficient, controlled cleavage by intracellular esterases.
Intracellular Activation Pathway
Every ProTide must act as a self-validating system: it must remain stable in plasma but rapidly degrade once inside the target cell. The activation pathway of a ProTide synthesized with L-alanine cyclopentylmethyl ester follows a strict, enzyme-driven cascade.
Caption: Intracellular enzymatic activation cascade of a ProTide, converting the lipophilic prodrug into the active monophosphate.
Quantitative Data: Ester Promoieties Comparison
The following table synthesizes the impact of varying the ester moiety on the L-alanine scaffold, demonstrating why researchers might select the cyclopentylmethyl variant during lead optimization.
Ester Moiety
Relative Lipophilicity (
ΔlogP
)
Plasma Stability (
t1/2
)
Intracellular Cleavage Rate
Relative Antiviral Potency
Methyl
Low
< 1 hour (Poor)
Very Fast
Moderate
Isopropyl
Moderate
2 - 4 hours
Fast
High (Standard)
Cyclopentyl
High
4 - 6 hours
Moderate
High
Cyclopentylmethyl
Very High
> 6 hours (Excellent)
Moderate-Fast
Very High
tert-Butyl
High
> 24 hours
Extremely Slow
Low (Poor Bioactivation)
Experimental Protocol: Synthesis of a ProTide
To utilize L-Alanine cyclopentylmethyl ester HCl (CAS: 261909-80-2) in drug discovery, chemists typically synthesize a phosphorochloridate intermediate, which is then coupled to the 5'-hydroxyl of the target nucleoside.
Workflow Diagram
Caption: Step-by-step chemical synthesis workflow for generating a nucleoside ProTide.
Step-by-Step Methodology
Phase 1: Preparation of the Phosphorochloridate Reagent
Reagent Preparation: Suspend L-alanine cyclopentylmethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at -78 °C.
Phosphorylation: Add phenyl phosphorodichloridate (1.0 eq) dropwise to the suspension.
Base Addition: Slowly introduce anhydrous triethylamine (TEA, 2.0 eq) dissolved in DCM over 30 minutes. The reaction is strictly temperature-controlled to prevent the formation of symmetrical bis-amino acid byproducts [3].
Warming and Isolation: Allow the reaction to warm to room temperature over 2 hours. Filter the resulting triethylamine hydrochloride salts and concentrate the filtrate under reduced pressure to yield the crude aryloxy phosphorochloridate as a viscous oil.
Phase 2: Nucleoside Coupling
Activation: Dissolve the target nucleoside (1.0 eq) in anhydrous tetrahydrofuran (THF) or pyridine. If using THF, add tert-butylmagnesium chloride (
t
-BuMgCl, 1.5 eq) at 0 °C to deprotonate the 5'-hydroxyl group. Alternatively, N-methylimidazole (NMI) can be used as a catalyst.
Coupling: Add the crude phosphorochloridate (1.5 eq) dissolved in THF dropwise to the activated nucleoside.
Quenching & Purification: Stir for 12-16 hours at room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry over
Na2SO4
, and purify via silica gel column chromatography (typically eluting with a DCM/Methanol gradient) to isolate the ProTide as a mixture of
RP
and
SP
diastereomers at the phosphorus center.
Conclusion
L-Alanine cyclopentylmethyl ester HCl is a highly potent building block in the medicinal chemist's toolkit. By finely tuning the steric and electronic environment of the phosphoramidate promoiety, researchers can optimize the pharmacokinetic stability and intracellular delivery of nucleoside analogues. The careful application of this ester, grounded in the foundational ProTide principles established by McGuigan, continues to drive the discovery of next-generation antiviral and antineoplastic therapeutics.
References
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211-2226. Available at:[Link][1]
McGuigan, C., et al. (2005). Application of Phosphoramidate Pronucleotide Technology to Abacavir Leads to a Significant Enhancement of Antiviral Potency. Journal of Medicinal Chemistry, 48(10), 3504-3515. Available at:[Link][2]
Derudas, M., et al. (2009). The application of phosphoramidate ProTide technology to acyclovir confers anti-HIV inhibition. Journal of Antimicrobial Chemotherapy, 64(4), 752-761. Available at:[Link][3]
Synthesis of L-Alanine Cyclopentylmethyl Ester HCl: An In-depth Application and Protocol Guide
Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of L-Alanine cyclopentylmethyl ester hydrochloride, a valuable amino acid derivative used as a building block in pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of L-Alanine cyclopentylmethyl ester hydrochloride, a valuable amino acid derivative used as a building block in pharmaceutical and peptide synthesis. The described methodology employs a robust and efficient one-pot Fischer-Speier esterification using thionyl chloride (SOCl₂) as both the activating agent and the source for the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, reaction mechanisms, and characterization methods.
Introduction and Scientific Rationale
The esterification of amino acids is a fundamental and critical transformation in organic and medicinal chemistry. It serves to protect the carboxylic acid moiety, thereby enabling selective modification of the amino group, a common strategy in peptide synthesis.[1] L-Alanine cyclopentylmethyl ester hydrochloride is an important chiral intermediate whose cyclopentyl group can impart unique steric and lipophilic properties to target molecules.
The chosen synthetic strategy is the direct esterification of L-alanine with cyclopentylmethanol, facilitated by thionyl chloride. This method is highly efficient as it circumvents the need for separate protection and deprotection steps that are often time-consuming and can lead to lower overall yields.[2] Thionyl chloride plays a dual role in this reaction:
Carboxyl Group Activation : It reacts with the carboxylic acid of L-alanine to form a highly reactive acyl chloride intermediate.[3]
In-Situ Protection and Salt Formation : The reaction between thionyl chloride and the alcohol generates hydrogen chloride (HCl) gas. This HCl protonates the nucleophilic amino group of L-alanine, protecting it from self-condensation and forming the thermodynamically stable hydrochloride salt of the final ester product.[2]
This one-pot approach is atom-economical and streamlines the synthesis, making it a preferred method in many laboratory settings.
Materials, Reagents, and Safety
Reagent and Equipment List
All reagents should be of high purity and used as received unless otherwise noted. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator before use to ensure anhydrous conditions.
Reagent / Material
Grade
Supplier
Formula
MW ( g/mol )
Notes
L-Alanine
≥99%
Sigma-Aldrich
C₃H₇NO₂
89.09
Store in a desiccator.
Cyclopentylmethanol
≥98%
Sigma-Aldrich
C₆H₁₂O
100.16
Anhydrous grade preferred.
Thionyl Chloride (SOCl₂)
≥99%
Sigma-Aldrich
SOCl₂
118.97
EXTREMELY CORROSIVE & MOISTURE SENSITIVE . Handle only in a fume hood.
Diethyl Ether (Et₂O)
Anhydrous
Fisher Scientific
C₄H₁₀O
74.12
Used for precipitation and washing.
Inert Gas (Nitrogen or Argon)
High Purity
-
N₂ / Ar
-
For maintaining an anhydrous atmosphere.
Round-bottom flask, 250 mL
-
-
-
-
Oven-dried.
Magnetic Stirrer & Stir Bar
-
-
-
-
Reflux Condenser
-
-
-
-
Fitted with a drying tube (CaCl₂ or Drierite®).
Dropping Funnel
-
-
-
-
Equalizing, for controlled addition.
Ice/Water Bath
-
-
-
-
Rotary Evaporator
-
-
-
-
Büchner Funnel and Flask
-
-
-
-
For vacuum filtration.
Critical Safety Considerations
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Thionyl Chloride (SOCl₂) : Highly toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is toxic if inhaled.[4] It reacts violently with water, releasing toxic gases (HCl and SO₂).[4] Always handle with extreme care, using chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face protection (safety goggles and face shield). Ensure an emergency eyewash and safety shower are immediately accessible. Quench any residual thionyl chloride carefully by slow addition to a stirred, cooled basic solution (e.g., 10% NaOH).
Cyclopentylmethanol : A combustible liquid. Keep away from open flames and hot surfaces. Avoid inhalation and contact with skin and eyes.
Pressure : The reaction generates HCl and SO₂ gases. The system must be vented through a drying tube and an acid gas trap (e.g., a bubbler containing a dilute NaOH solution) to prevent pressure buildup.
Detailed Synthesis Protocol
Reaction Scheme
The overall transformation is depicted below:
Caption: Synthesis of L-Alanine cyclopentylmethyl ester HCl.
Step-by-Step Experimental Procedure
The following workflow provides a clear overview of the synthesis process from setup to final product isolation.
Caption: Experimental workflow for the synthesis.
1. Reaction Setup:
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 50 mL pressure-equalizing dropping funnel, and a reflux condenser.
Fit the top of the condenser with a calcium chloride drying tube connected to an acid gas trap.
Flame-dry the entire apparatus under vacuum and backfill with a positive pressure of nitrogen or argon gas. Maintain a gentle inert gas flow throughout the reaction.
2. Reagent Charging:
To the reaction flask, add L-alanine (8.91 g, 0.10 mol, 1.0 equiv).
Add anhydrous cyclopentylmethanol (70 mL, approx. 0.65 mol, 6.5 equiv), which acts as both reactant and solvent. Begin stirring to create a suspension.
3. Thionyl Chloride Addition:
Cool the stirred suspension to 0°C using an ice/water bath.
Charge the dropping funnel with thionyl chloride (10.9 mL, 17.8 g, 0.15 mol, 1.5 equiv).
Add the thionyl chloride dropwise to the cold suspension over a period of 45-60 minutes. Causality : A slow, controlled addition is critical to manage the exothermic reaction and prevent excessive gas evolution.[1] The internal temperature should be maintained below 10°C. The solid L-alanine will gradually dissolve as the reaction proceeds.
4. Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Stir the clear, colorless to pale yellow solution at room temperature for 12-18 hours.
The reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting L-alanine spot has disappeared (Mobile phase: e.g., Dichloromethane:Methanol 9:1; Stain: Ninhydrin).
5. Work-up and Isolation:
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess cyclopentylmethanol and any remaining volatile reagents. The bath temperature should be kept below 50°C. This will yield a viscous oil or semi-solid residue.
To the residue, add 150 mL of cold (0°C) anhydrous diethyl ether.
Stir the mixture vigorously with a spatula or magnetic stirrer. The hydrochloride salt product is insoluble in ether and will precipitate as a white solid.
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
6. Product Collection and Drying:
Collect the white solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake three times with 30 mL portions of cold anhydrous diethyl ether to remove any residual impurities.
Transfer the solid to a pre-weighed round-bottom flask and dry under high vacuum for several hours to yield the final product, L-Alanine cyclopentylmethyl ester hydrochloride.
Characterization
The identity and purity of the synthesized L-Alanine cyclopentylmethyl ester hydrochloride should be confirmed using standard analytical techniques.
Analysis
Expected Results
Appearance
White to off-white crystalline solid
¹H NMR (400 MHz, D₂O)
δ 4.15 (q, 1H, α-CH), 4.05 (d, 2H, -O-CH₂-), 1.85 (m, 1H, CH of cyclopentyl), 1.65-1.50 (m, 11H, CH₃ of alanine and 5x CH₂ of cyclopentyl). Note: Chemical shifts are predictive and may vary based on solvent and concentration.
¹³C NMR (100 MHz, D₂O)
δ 172.5 (C=O), 71.0 (-O-CH₂-), 50.0 (α-CH), 37.5 (CH of cyclopentyl), 29.0 (2x CH₂ of cyclopentyl), 25.5 (2x CH₂ of cyclopentyl), 16.0 (CH₃). Note: Chemical shifts are predictive.[5]
Mass Spec. (ESI+)
Expected m/z for [M+H]⁺: 172.13 (for the free base C₉H₁₇NO₂)
Low Yield : The most common cause of low yield is the presence of moisture. Ensure all glassware is rigorously dried and an inert atmosphere is maintained. Using fresh, high-quality thionyl chloride is also crucial.
Incomplete Reaction : If TLC analysis shows significant starting material after 18 hours, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40°C) for a few hours. Ensure sufficient equivalents of thionyl chloride were used.
Product is Oily/Gummy : If the product does not solidify upon addition of ether, it may be due to residual solvent or impurities. Try adding more ether and scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, remove the ether, re-dissolve the oil in a minimal amount of methanol, and re-precipitate with a larger volume of cold ether.
References
The Good Scents Company. (n.d.). cyclopentane methanol, 3637-61-4. Available at: [Link]
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Cyclopentanemethanol (CAS 3637-61-4). Available at: [Link]
Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]
NextSDS. (n.d.). [1-(trifluoromethyl)cyclopentyl]methanol — Chemical Substance Information. Available at: [Link]
ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Available at: [Link]
Taylor & Francis. (2006). Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids. Available at: [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
The Royal Society of Chemistry. (2009). Supporting Information. Available at: [Link]
The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Available at: [Link]
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
PubChem. (n.d.). L-Alanine cyclopropylmethyl ester hydrochloride. Available at: [Link]
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
Chem-Space. (n.d.). L-Alanine cyclopentylmethyl ester hydrochloride. Available at: [Link]
PubMed. (1983). 13C n.m.r. study of L-alanine peptides. Available at: [Link]
Application Notes & Protocols: Leveraging L-Alanine Cyclopentylmethyl Ester HCl for Advanced Antiviral Prodrug Development
Introduction: Overcoming the Phosphorylation Bottleneck in Antiviral Therapy Nucleoside and nucleotide analogues represent a cornerstone of antiviral chemotherapy, forming the backbone of treatments for devastating viral...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Overcoming the Phosphorylation Bottleneck in Antiviral Therapy
Nucleoside and nucleotide analogues represent a cornerstone of antiviral chemotherapy, forming the backbone of treatments for devastating viral diseases caused by HIV, hepatitis B and C viruses, and herpesviruses.[1] Their mechanism of action hinges on intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation by viral polymerases, leading to chain termination and inhibition of viral replication. However, this reliance on host or viral kinases for the initial phosphorylation step is a significant clinical liability. The efficiency of this first phosphorylation is often low and can be a rate-limiting step, leading to suboptimal intracellular concentrations of the active drug.[2][3] Furthermore, mutations in viral kinases can lead to drug resistance, rendering these crucial therapies ineffective.[2]
To bypass this critical barrier, the "ProTide" (PROdrug + nucleoTIDE) strategy has emerged as a powerful and clinically validated approach.[4][5] This strategy involves masking the negatively charged phosphonate or phosphate group of the nucleotide analogue with two labile promoieties: typically an aryl group and an amino acid ester.[3] This chemical modification neutralizes the charge, transforming the impermeable nucleotide into a lipophilic entity capable of passive diffusion across the cell membrane.[2] Once inside the cell, the prodrug is metabolically activated by host enzymes to release the monophosphate, which is then readily converted to the active triphosphate.[6]
L-Alanine cyclopentylmethyl ester hydrochloride is a key reagent in this field, serving as an effective amino acid ester promoiety. Its specific structure offers a favorable balance of lipophilicity for cell penetration and predictable enzymatic cleavage for efficient drug release. This document provides a detailed guide for researchers on the rationale, synthesis, and evaluation of antiviral prodrugs incorporating the L-Alanine cyclopentylmethyl ester moiety.
The Scientific Rationale: Why L-Alanine Cyclopentylmethyl Ester?
The selection of the amino acid ester is critical to the success of a phosphoramidate prodrug. The ideal moiety must enhance membrane permeability and be a substrate for ubiquitously expressed intracellular esterases, while also conferring desirable physicochemical properties to the overall molecule. L-Alanine has consistently shown superior pharmacological activity compared to other amino acids in many prodrug constructs.[7] The cyclopentylmethyl ester, in particular, has been shown to be highly effective. The steric profile of the cyclopentyl group influences the rate of enzymatic cleavage, which can be tuned for optimal drug release kinetics. Studies have shown that non-proximally branched esters, like the cyclopentylmethyl ester, often demonstrate increased potency compared to more sterically hindered esters like isopropyl or t-butyl groups. This is likely due to a more favorable interaction with the active site of intracellular carboxyesterases or other hydrolytic enzymes such as Cathepsin A (CTSA) and Carboxylesterase 1 (CES1).[5][8]
Mechanism of Intracellular Activation
The intracellular journey of an L-Alanine cyclopentylmethyl ester-based phosphoramidate prodrug follows a well-orchestrated metabolic cascade designed to release the active nucleotide analogue precisely where it is needed.
Passive Diffusion: The lipophilic prodrug readily crosses the cell membrane, moving from a region of high extracellular concentration to the low intracellular concentration.[2]
Esterase Cleavage: Once inside the cell, the cyclopentylmethyl ester is hydrolyzed by carboxyesterases, unmasking a carboxylate group.[6][8]
Intramolecular Cyclization: The newly formed carboxylate performs a nucleophilic attack on the phosphorus center. This step expels the aryl group (e.g., phenol or naphthol) and forms a transient, unstable five-membered cyclic intermediate.[8]
Hydrolysis: This cyclic intermediate is rapidly hydrolyzed by water.
Phosphamidase Cleavage: The final step involves the cleavage of the P-N bond by a phosphoramidase-type enzyme, such as human histidine triad nucleotide-binding protein 1 (Hint1), releasing the desired nucleoside monophosphate and L-alanine.[7][9]
This released nucleoside monophosphate is effectively "trapped" within the cell due to its restored negative charge, creating a high intracellular concentration and efficiently feeding into the phosphorylation cascade to generate the active triphosphate.[9]
In vitro cell culture assay protocols using L-Alanine cyclopentylmethyl ester
Introduction & Mechanistic Rationale The delivery of nucleoside and nucleotide analogues into target cells is historically hindered by the highly polar nature of their active monophosphate forms, which prevents passive d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The delivery of nucleoside and nucleotide analogues into target cells is historically hindered by the highly polar nature of their active monophosphate forms, which prevents passive diffusion across lipid bilayers. The ProTide (Prodrug of a Nucleotide) technology circumvents this by masking the phosphate group with an aryl moiety and an amino acid ester [1].
While isopropyl and 2-ethylbutyl esters are standard in approved drugs like Sofosbuvir and Remdesivir, the use of L-Alanine cyclopentylmethyl ester (CAS: 261909-80-2) represents a highly optimized approach for specific pharmacokinetic challenges.
The Causality of the Cyclopentylmethyl Selection:
The choice of the ester moiety dictates both the prodrug's lipophilicity (cellular uptake) and its susceptibility to intracellular esterases—primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1) . A direct cyclopentyl ester often presents excessive steric hindrance at the carbonyl carbon, impeding the nucleophilic attack by the catalytic serine of these enzymes. By introducing a methyl spacer (cyclopentylmethyl), the bulky, highly lipophilic cyclopentyl ring is extended away from the scissile ester bond. This delicate structural balance maximizes passive membrane diffusion while preserving rapid enzymatic hydrolysis, preventing premature extracellular degradation and ensuring efficient intracellular activation [2].
Intracellular Activation Pathway
To design self-validating in vitro assays, one must understand the sequential, enzyme-driven cascade that activates the ProTide. If any step fails, the assay will yield false negatives.
Figure 1: Intracellular activation pathway of L-Alanine cyclopentylmethyl ester ProTides.
Cell Line Selection: The Critical Variable
A common pitfall in ProTide evaluation is utilizing cell lines that lack the requisite activation machinery. For example, Vero E6 cells are the gold standard for viral propagation but are severely deficient in CES1 and CatA. Testing a cyclopentylmethyl ester ProTide in Vero E6 will result in artificially poor efficacy [3]. You must match the cell line's enzymatic profile to your target tissue[4].
Table 1: Relative Expression of ProTide-Activating Enzymes in Common In Vitro Cell Lines
Cell Line
Tissue Origin
CES1 Expression
Cathepsin A (CatA)
HINT1 Expression
Recommended Assay Application
Huh-7
Liver
High
Moderate
High
Hepatic targeting & CES1-driven activation
A549
Lung
Moderate
High
High
Respiratory targeting & CatA-driven activation
Calu-3
Lung
Low
Moderate
Moderate
Respiratory models (low esterase baseline)
Caco-2
Colon
High
Moderate
High
Intestinal permeability & oral bioavailability
Vero E6
Kidney (Monkey)
Very Low
Low
Low
Not recommended for ProTide efficacy screening
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific controls and extraction techniques, we ensure that the data reflects true prodrug mechanics rather than experimental artifacts.
Objective: Quantify the conversion of the L-Alanine cyclopentylmethyl ester ProTide into the active Nucleoside Triphosphate (NTP).
Causality Check: Triphosphates are highly unstable and rapidly degrade via intracellular phosphatases upon cell stress. We utilize pre-chilled 70% methanol to simultaneously lyse the cells, precipitate metabolic enzymes, and quench phosphatase activity, preserving the transient NTP pools.
Cell Seeding: Seed A549 or Huh-7 cells at
1×105
cells/well in 6-well plates. Incubate at 37°C, 5% CO₂ overnight to allow adherence.
Compound Treatment: Prepare a 10 µM solution of the ProTide in complete media (0.1% DMSO final concentration). Include the parent (unmasked) nucleoside as a negative control.
Incubation Time-Course: Incubate for 1, 4, 8, and 24 hours to map the kinetic profile of ester hydrolysis and phosphorylation.
Metabolism Quenching: At each time point, aspirate media and rapidly wash the monolayer three times with ice-cold PBS to halt extracellular uptake and remove residual extracellular compound.
Extraction: Immediately add 1.0 mL of pre-chilled (-20°C) 70% methanol/30% water to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.
LC-MS/MS Analysis:
Critical Step: Standard C18 columns cannot retain highly polar triphosphates. Use a Porous Graphitic Carbon (PGC) or Weak Anion Exchange (WAX) column.
Monitor MRM transitions for the intact ProTide, the L-Alanine carboxylate intermediate, the NMP, and the NTP.
Protocol B: Caco-2 Permeability Assay
Objective: Validate that the cyclopentylmethyl ester successfully masks the polar phosphate and facilitates passive transcellular diffusion.
Causality Check: We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport. If the bulky cyclopentylmethyl group inadvertently makes the prodrug a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps, the B-A rate will vastly exceed the A-B rate, negating the benefits of the lipophilic ester.
Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every other day.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm².
Dosing: Add 10 µM of the ProTide to the donor chamber (Apical for A-B; Basolateral for B-A) in HBSS buffer (pH 7.4). Add blank HBSS to the receiver chamber.
Sampling: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with 50 µL of fresh buffer.
Quantification: Analyze samples via LC-MS/MS.
Calculation: Calculate Apparent Permeability (
Papp
) and the Efflux Ratio (
Papp
B-A /
Papp
A-B). An efflux ratio < 2.0 indicates favorable passive diffusion without significant P-gp liability.
Objective: Determine the functional antiviral/anticancer efficacy (EC₅₀) and cellular toxicity (CC₅₀).
Causality Check: Highly lipophilic esters can sometimes induce non-specific membrane disruption or mitochondrial toxicity. By running a parallel ATP-quantification assay (CellTiter-Glo), we ensure that an observed reduction in viral yield or cancer cell proliferation is due to the active NTP, not host cell death.
Preparation: Seed target cells (e.g., Huh-7) in two parallel 96-well plates at
1×104
cells/well.
Serial Dilution: Treat both plates with a 3-fold serial dilution of the ProTide (ranging from 100 µM down to 0.001 µM).
Infection/Treatment:
Plate 1 (Efficacy): Infect with the target virus at an MOI of 0.1 (or leave uninfected for oncology models).
Plate 2 (Toxicity): Leave uninfected.
Incubation: Incubate for 48 to 72 hours.
Readout (Efficacy): For virology, extract RNA from Plate 1 and perform RT-qPCR for viral load to calculate the EC₅₀.
Readout (Toxicity): Add CellTiter-Glo reagent to Plate 2. Measure luminescence to quantify ATP (correlating to viable cells) and calculate the CC₅₀.
Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 validates that the L-Alanine cyclopentylmethyl ester is safely delivering the payload without inherent toxicity.
References
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry.[Link]
Pertusati, F., et al. (2021). Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties. Journal of Medicinal Chemistry.[Link]
Yan, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Infectious Diseases.[Link]
Li, Y., et al. (2024). Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to Cathepsin A Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. Journal of Medicinal Chemistry.[Link]
Application
Application Note: Preparation and Management of Analytical Stock Solutions for L-Alanine Cyclopentylmethyl Ester HCl
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Technical Application Note Introduction & Physicochemical Profiling L-Alanine cyclopenty...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers
Document Type: Standard Operating Procedure & Technical Application Note
Introduction & Physicochemical Profiling
L-Alanine cyclopentylmethyl ester hydrochloride is a specialized amino acid derivative extensively utilized in drug discovery. It frequently serves as a lipophilic prodrug moiety designed to enhance the cellular permeability of polar parent compounds or as a critical intermediate in the synthesis of peptidomimetics. Handling this compound requires a deep understanding of its physicochemical vulnerabilities—specifically, the hydrolytic liability of its ester bond and the hygroscopic nature of its hydrochloride salt[1].
Table 1: Physicochemical Properties
Property
Value
Chemical Name
L-Alanine cyclopentylmethyl ester hydrochloride
CAS Registry Number
261909-80-2
Molecular Formula
C₉H₁₈ClNO₂
Molecular Weight (Salt)
207.70 g/mol
Molecular Weight (Free Base)
171.24 g/mol
Appearance
White to off-white crystalline solid
The Causality of Solvent Selection and Stability Profiling
As a Senior Application Scientist, it is critical to understand why standard aqueous buffers are inappropriate for the long-term storage of this compound.
The Hydrolytic Liability:
Amino acid ester prodrugs are inherently susceptible to both acid- and base-catalyzed hydrolysis[2]. In aqueous physiological buffers (e.g., pH 7.4), the ester linkage undergoes non-enzymatic degradation following pseudo-first-order kinetics, rapidly cleaving into free L-alanine and cyclopentylmethanol[3][4].
The Hygroscopic Threat & Solvent Selection:
While the HCl salt form grants excellent solubility in polar solvents, it renders the solid highly hygroscopic. Dimethyl sulfoxide (DMSO) is the industry standard for in vitro assay stocks; however, standard-grade DMSO readily absorbs atmospheric moisture. If water is introduced into the DMSO stock during repeated freeze-thaw cycles, it acts as a nucleophile, initiating slow but irreversible hydrolysis of the ester bond even at sub-zero temperatures.
The Solution:
To maintain a self-validating and robust system, stock solutions must be prepared in anhydrous DMSO (≥99.9% purity, water ≤0.005%) and immediately partitioned into single-use aliquots. This eliminates moisture introduction and thermal stress from freeze-thaw cycling.
Step-by-Step Methodology for Stock Solution Preparation
The following protocol ensures the preparation of high-fidelity 10 mM or 50 mM analytical stock solutions.
Phase 1: Pre-Weighing Equilibration
Thermal Equilibration: Remove the desiccated vial of L-Alanine cyclopentylmethyl ester HCl from cold storage (-20°C). Do not open the vial immediately. Allow it to equilibrate to room temperature for at least 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, altering its true mass and introducing hydrolytic water into your future stock.
Phase 2: Gravimetric Weighing & Dissolution
Weighing: Using a calibrated analytical balance (0.01 mg readability), quickly weigh the desired mass (e.g., 5.00 mg) into a sterile, amber glass vial or low-bind microcentrifuge tube.
Solvent Addition: Calculate the required volume of anhydrous DMSO using Table 2. Add the solvent using a positive displacement pipette to account for DMSO's high viscosity.
Dissolution: Vortex the solution for 30–60 seconds. If necessary, sonicate in a water bath for up to 2 minutes. Keep the bath temperature below 30°C to prevent thermal degradation of the ester.
Table 2: Quantitative Reconstitution Matrix
Calculated based on a salt molecular weight of 207.70 g/mol .
Mass of Compound (mg)
Volume of Anhydrous DMSO for 10 mM (µL)
Volume of Anhydrous DMSO for 50 mM (µL)
1.00
481.5
96.3
2.00
962.9
192.6
5.00
2407.3
481.5
10.00
4814.6
962.9
Phase 3: Aliquoting and Storage
Single-Use Partitioning: Immediately dispense the master stock into 20 µL or 50 µL single-use aliquots in amber, argon-purged vials.
Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to -80°C for long-term storage.
Analytical Quality Control (LC-MS/MS)
A protocol is only as reliable as its validation. Before utilizing the stock in critical DMPK or in vitro assays, verify its structural integrity via LC-MS/MS.
Intact Precursor Monitoring: Monitor for the [M+H]⁺ ion at m/z 172.2 (correlating to the free base MW of 171.24 g/mol ).
Degradation Monitoring: To quantify the extent of ester hydrolysis, monitor for m/z 90.1 (the [M+H]⁺ ion of free L-alanine). A peak area ratio of m/z 90.1 to m/z 172.2 exceeding 5% indicates compromised stock integrity[2].
Experimental Workflow Diagram
Figure 1: Workflow for the preparation, quality control, and storage of L-Alanine ester stocks.
Troubleshooting low yield in L-Alanine cyclopentylmethyl ester HCl synthesis
Technical Support Center: L-Alanine Cyclopentylmethyl Ester HCl Synthesis Welcome to the technical support resource for the synthesis of L-Alanine cyclopentylmethyl ester HCl. This guide is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: L-Alanine Cyclopentylmethyl Ester HCl Synthesis
Welcome to the technical support resource for the synthesis of L-Alanine cyclopentylmethyl ester HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that can lead to low yields in this specific esterification. The following information is based on established chemical principles and field-proven insights to help you optimize your synthetic protocol.
Q1: My reaction appears to stall, resulting in a low yield of L-Alanine cyclopentylmethyl ester HCl. How can I drive the reaction to completion?
A low conversion rate is a common issue in Fischer-Speier esterification, which is an equilibrium-driven process.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.
Underlying Cause: The esterification of a carboxylic acid with an alcohol produces an ester and water as a byproduct.[1][4] This reaction is reversible, and the presence of water can hydrolyze the ester product back to the starting materials, thus lowering the yield.[1]
Troubleshooting & Optimization Strategies:
Water Removal: The most effective way to drive the reaction forward is to remove water as it is formed, in accordance with Le Chatelier's principle.[1][5]
Dean-Stark Apparatus: For reactions run in a suitable solvent like toluene, a Dean-Stark trap is highly effective at physically separating water from the reaction mixture.[1][6][7]
Drying Agents: The inclusion of molecular sieves in the reaction can sequester the water byproduct.
Use of Excess Reactant: Employing a large excess of cyclopentylmethanol can also shift the equilibrium towards the product.[1][6] Using the alcohol as the solvent is a common strategy.[6]
Alternative Reagents:
Thionyl Chloride (SOCl₂): This reagent can be used to convert L-Alanine to its more reactive acyl chloride intermediate in situ.[8][9][10] This method often leads to higher yields and avoids the issue of water removal as the byproducts are gaseous (SO₂ and HCl).[9] A common procedure involves adding SOCl₂ dropwise to a cooled suspension of L-alanine in cyclopentylmethanol.[11]
Trimethylchlorosilane (TMSCl): In the presence of an alcohol, TMSCl can facilitate the esterification under mild conditions, often at room temperature, providing good to excellent yields.[12]
Q2: I'm observing significant byproducts in my crude reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a significant contributor to yield loss. In the case of amino acid esterification, several side reactions can occur.
Potential Side Reactions:
Diketopiperazine Formation: Amino acid esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines. This is more likely to occur if the free amino group of one ester molecule attacks the ester carbonyl of another. The hydrochloride salt form of the product helps to protect the amino group and minimize this side reaction.[13]
N-Alkylation: If the reaction conditions are too harsh, the amino group of L-alanine can be alkylated by the alcohol.
Racemization: Although less common under standard Fischer esterification conditions, harsh basic or acidic conditions can lead to the racemization of the chiral center in L-alanine, resulting in a mixture of L and D enantiomers.
Preventative Measures:
Control of Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. Typical reflux temperatures for Fischer esterification range from 60-110°C.[2] When using thionyl chloride, the initial addition is often done at low temperatures (e.g., 0°C) before allowing the reaction to proceed at room temperature or with gentle heating.[11]
Use of Acid Catalyst: The in situ formation of the hydrochloride salt of the amino group protects it from acting as a nucleophile, thus preventing diketopiperazine formation and N-alkylation.[8] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[2][3]
Monitoring Reaction Progress: Closely monitor the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
Q3: My yield is significantly reduced after the workup and purification steps. What are the best practices for isolating L-Alanine cyclopentylmethyl ester HCl?
Product loss during purification is a frequent challenge. The hydrochloride salt of an amino acid ester is typically a water-soluble, crystalline solid.[14]
Troubleshooting Purification:
Incomplete Precipitation/Crystallization:
Solvent System: The choice of solvent for precipitation or recrystallization is critical. A common technique is to precipitate the hydrochloride salt from the reaction mixture by the addition of a non-polar solvent in which it is insoluble, such as diethyl ether.[11][14]
Concentration: Ensure the reaction mixture is sufficiently concentrated before adding the anti-solvent to induce precipitation.
Aqueous Workup Losses:
pH Control: During an aqueous workup, it is crucial to maintain an acidic pH to ensure the product remains in its protonated, salt form. If the pH becomes basic, the free ester will be generated, which may have higher solubility in organic extraction solvents and could be more prone to hydrolysis.
Extraction: If extracting impurities, use a suitable organic solvent and minimize the volume of the aqueous phase to reduce product loss.
Recommended Protocol for Product Isolation:
After the reaction is complete, cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure to remove excess alcohol and other volatile components.
Add a sufficient volume of a non-polar solvent, such as diethyl ether, to the concentrated residue to precipitate the L-Alanine cyclopentylmethyl ester HCl.
Collect the solid product by filtration, wash with a small amount of the non-polar solvent to remove any remaining impurities, and dry under vacuum.
Visualizing the Synthesis and Troubleshooting Workflow
Reaction Pathway for L-Alanine Cyclopentylmethyl Ester HCl Synthesis
Taylor & Francis Online. Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids. [Link]
Sciencemadness.org. Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
PrepChem.com. Synthesis of N-methyl-L-alanine methyl ester hydrochloride. [Link]
Technical Support Center: Optimizing ProTide Synthesis with L-Alanine Cyclopentylmethyl Ester HCl
Welcome to the technical support and troubleshooting portal for researchers utilizing L-Alanine cyclopentylmethyl ester hydrochloride (CAS 261909-80-2) in the synthesis of phosphoramidate prodrugs (ProTides). The ProTide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting portal for researchers utilizing L-Alanine cyclopentylmethyl ester hydrochloride (CAS 261909-80-2) in the synthesis of phosphoramidate prodrugs (ProTides).
The ProTide technology is a highly effective prodrug strategy designed to bypass the rate-limiting initial phosphorylation step of nucleoside analogs[1]. The bulky cyclopentylmethyl ester promoiety is specifically chosen to tune lipophilicity for passive cellular diffusion and to modulate the kinetics of intracellular esterase cleavage[1]. However, the steric hindrance introduced by the cyclopentylmethyl group can reduce the nucleophilicity of the alanine amine during synthesis, leading to complex side reactions such as symmetrical bis-amidate formation, poor diastereoselectivity, and regioselectivity failures[2].
This guide provides field-proven, mechanistically grounded solutions to these specific challenges.
ProTide Activation Pathway & The Role of the Ester
To understand why synthetic integrity is critical, we must look at the biological activation cascade. The ester moiety dictates the first enzymatic step; any epimerization or structural deviation will halt this cascade.
Intracellular activation pathway of L-Alanine-based ProTides highlighting the ester's role.
Troubleshooting FAQs
Q1: I am observing significant formation of symmetrical bis-amidates instead of the desired mono-amidate phosphorochloridate intermediate. How do I prevent this?
Causality: Symmetrical bis-amidate formation (over-incorporation) occurs when two equivalents of L-Alanine cyclopentylmethyl ester react with the phosphorus electrophile (e.g., POCl₃ or aryloxy phosphorodichloridate)[1]. Because the cyclopentylmethyl group is bulky, the first substitution is sluggish. To compensate, researchers often raise the temperature. However, the first substitution actually increases the electron density on the phosphorus atom. If the temperature is too high, the high local concentration of the amine drives a rapid second substitution.
Solution:
Strict Temperature Control: Maintain the reaction strictly between -78°C and -40°C during the addition of the amino acid ester[3].
Kinetic Control via Slow Addition: Add the L-Alanine cyclopentylmethyl ester dropwise over 2–3 hours using a syringe pump to keep the concentration of the free nucleophile low.
Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the ester relative to the phosphorus electrophile.
Q2: My coupling reaction with the nucleoside yields a mixture of 5'-phosphoramidate and 3',5'-bisphosphorylated byproducts. How can I improve regioselectivity?
Causality: The 5'-primary hydroxyl and 3'-secondary hydroxyl of nucleosides possess similar chemical reactivities under standard basic conditions (e.g., using N-methylimidazole or tBuMgCl)[2]. Strong bases generate a highly reactive polyanion on the nucleoside, leading to indiscriminate nucleophilic attack and the dreaded "ProTide Synthesis Problem" (3',5'-bisphosphorylation)[2].
Solution: Transition from base-mediated coupling to Lewis acid-mediated coupling. Using dimethylaluminum chloride (Me₂AlCl) selectively coordinates with the 5'-hydroxyl and the adjacent nucleobase[2]. This chelation directs the phosphorylating agent exclusively to the 5'-position, bypassing the need for 3'-OH protection strategies and suppressing bisphosphorylation[2].
Q3: The final ProTide is a 1:1 mixture of Sp and Rp diastereomers. How can I achieve stereocontrol at the phosphorus center?
Causality: The standard Sₙ2-type displacement of the chloride leaving group by the nucleoside lacks facial selectivity, resulting in a racemic mixture at the newly formed chiral phosphorus center[4]. Because the biological activity of ProTides is highly dependent on the phosphorus stereochemistry (often the Sp diastereomer is vastly more potent), a 1:1 mixture requires tedious chiral chromatography[4].
Solution: Employ a copper-catalyzed asymmetric phosphorylation. Copper(II) triflate (Cu(OTf)₂) has been shown to preferentially deliver the Sp diastereomer by forming a chiral transition state with the amino acid ester moiety[4]. Alternatively, synthesize the phosphoramidate using a chiral auxiliary like pentafluorophenol, which allows for the isolation of a stereopure intermediate before coupling[1].
Q4: I am detecting epimerization (racemization) at the L-alanine alpha-carbon. Why is this happening?
Causality: The steric bulk of the cyclopentylmethyl group requires longer reaction times for coupling. Prolonged exposure to strong bases (like TEA or DIPEA) can abstract the relatively acidic alpha-proton of the amino acid, leading to loss of L-chirality.
Solution: Use milder bases such as N-methylimidazole (NMI) or 2,6-lutidine, and utilize highly reactive leaving groups (e.g., replacing the chloride with a pentafluorophenoxy group) to accelerate the coupling step, thereby minimizing the time the intermediate spends in a basic environment[2].
Diagnostic Logic Tree
Decision logic for resolving common ProTide synthesis side reactions.
Quantitative Data: Comparison of Coupling Conditions
The following table summarizes the impact of different coupling reagents on the synthesis of L-Alanine cyclopentylmethyl ester ProTides, specifically highlighting the suppression of side reactions[2],[4].
Coupling Reagent / Catalyst
Regioselectivity (5' vs 3',5')
Diastereoselectivity (Sp:Rp)
Typical Yield
Primary Drawback / Limitation
N-Methylimidazole (NMI)
Poor (Often 2:1 to 3:1)
1:1 (Racemic)
30 - 50%
High bisphosphorylation; requires 3'-OH protection.
tBuMgCl (Grignard)
Moderate (Often 5:1)
1:1 (Racemic)
40 - 60%
Incompatible with base-sensitive functional groups.
Cu(OTf)₂ Catalysis
Moderate
High (up to 9:1 Sp preference)
40 - 65%
Longer reaction times (8-12 h) can risk ester hydrolysis.
Me₂AlCl (Lewis Acid)
Excellent (>100:1)
1:1 (Unless chiral auxiliary used)
75 - 90%
Requires strictly anhydrous conditions and careful quenching.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Phosphorochloridate Intermediate (Minimizing Bis-Amidate)
This protocol ensures the formation of the mono-amidate intermediate without symmetrical bis-amidate contamination.
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add phenyl dichlorophosphate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -78°C.
Base Addition: Add anhydrous triethylamine (TEA, 1.1 eq) dropwise.
Ester Addition (Critical Step): Dissolve L-Alanine cyclopentylmethyl ester HCl (1.0 eq) in anhydrous DCM. Using a syringe pump, add this solution to the reaction mixture at a rate of 0.1 mL/min.
Reaction Maturation: Stir at -78°C for 1 hour, then slowly warm to -40°C over 2 hours[3].
Validation (Self-Validating Check): Extract a 0.1 mL aliquot, quench with anhydrous methanol, and analyze via ³¹P NMR.
Pass: A single major peak around δ 3.5 - 4.5 ppm indicates successful mono-amidate formation.
Fail: A peak >10 ppm indicates the formation of the symmetrical bis-amidate. If present, discard and restart with stricter temperature control.
Protocol B: Regioselective 5'-Coupling using Me₂AlCl
This protocol utilizes Lewis acid chelation to prevent 3',5'-bisphosphorylation[2].
Preparation: In an argon-purged flask, dissolve the unprotected nucleoside (1.0 eq) and the phosphorochloridate intermediate from Protocol A (1.2 eq) in anhydrous pyridine (0.2 M)[2].
Catalyst Addition: At room temperature, add dimethylaluminum chloride (Me₂AlCl, 0.5 M in toluene, 0.5 eq) dropwise[2].
Coupling: Stir the reaction at room temperature for 10–24 hours[2]. The Me₂AlCl will coordinate the 5'-OH and the nucleobase, shielding the 3'-OH.
Quenching: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl at 0°C. Extract with ethyl acetate.
Validation (Self-Validating Check): Analyze the crude organic layer via LC-MS or UHPLC.
Pass: A single product mass corresponding to the 5'-mono-ProTide with a 5'/Bis ratio > 50:1[2].
Fail: Presence of a mass corresponding to [M + 2(Phosphoramidate)] indicates bisphosphorylation. Ensure Me₂AlCl was not degraded by moisture prior to use.
References
Phosphoramidates and phosphonamidates (ProTides) with antiviral activity
Source: Antiviral Chemistry and Chemotherapy (via PMC)
URL: Verified Link
Mechanism-Based Solution to the ProTide Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189
Source: Organic Letters (ACS Public
Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction
Source: Chemical Communications (RSC Publishing)
URL: Verified Link
Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides)
Technical Support Center: Handling & Troubleshooting L-Alanine Cyclopentylmethyl Ester HCl
Welcome to the Technical Support Center for non-natural amino acid derivatives. L-Alanine cyclopentylmethyl ester HCl (CAS: 261909-80-2) is a highly valuable building block for synthesizing lipophilic prodrugs and modifi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for non-natural amino acid derivatives. L-Alanine cyclopentylmethyl ester HCl (CAS: 261909-80-2) is a highly valuable building block for synthesizing lipophilic prodrugs and modified peptides. However, it presents a fundamental chemical contradiction: it must be stored as a hydrochloride salt to prevent self-condensation, yet this exact salt form renders it extremely hygroscopic and susceptible to moisture-induced degradation[1].
This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your syntheses.
Part 1: Core Troubleshooting FAQs
Q: Why does my batch of L-Alanine cyclopentylmethyl ester HCl turn into a deliquescent paste on the benchtop, and how does this affect my synthesis?A: This physical degradation is driven by the extreme hygroscopicity of the ammonium chloride ion pair. The highly polar nature of the
NH3+
and
Cl−
lattice aggressively coordinates with atmospheric moisture, leading to deliquescence. While amino acid esters are deliberately synthesized and stored as hydrochloride salts to prevent intermolecular self-condensation (e.g., diketopiperazine formation)[1], this salt form acts as a moisture sponge. Once hydrated, the trapped water serves as a localized nucleophile. If the compound is subsequently used in a reaction, this residual moisture will outcompete your intended nucleophiles or trigger premature ester cleavage.
Q: During peptide coupling, my yields are poor, and LC-MS shows significant formation of free L-Alanine. How is the ester cleaving under mild coupling conditions?A: You are observing base-catalyzed ester hydrolysis, a direct consequence of improper moisture control during the neutralization step. To participate in peptide coupling, the HCl salt must be deprotonated using a tertiary amine (e.g., DIPEA or NMM). However, studies on the extraction and stability of amino acid esters demonstrate that they undergo rapid hydrolysis when the aqueous or localized pH exceeds 8[2]. Furthermore, residual water inherent in coupling additives (like HOBt·H₂O) can drive substantial hydrolysis of active esters during the rate-limiting coupling step[3]. The combination of a basic environment and trace moisture chemically cleaves the cyclopentylmethyl group.
Q: How can I safely deprotonate the HCl salt without triggering this hydrolysis cascade?A: Deprotonation must be treated as a highly sensitive, anhydrous maneuver rather than a simple pH adjustment. The use of tertiary bases for in situ deprotonation can initiate severe side reactions if stoichiometry and temperature are not strictly controlled[4]. You must perform the neutralization at 0°C using strictly anhydrous solvents. By lowering the temperature, you kinetically suppress the ester hydrolysis rate while allowing the thermodynamically favorable acid-base neutralization to proceed.
Part 2: Mechanistic Visualizations
Moisture-induced hydrolysis pathway of L-Alanine cyclopentylmethyl ester HCl.
Self-validating anhydrous workflow for handling and reacting hygroscopic esters.
Maintain as the HCl salt until the exact moment of coupling[1].
Aqueous/Local pH 7 – 8
Moderate
Free amine is liberated; slow hydroxide (
OH−
) attack on the ester.
Perform extractions or neutralizations rapidly at 0°C[2].
Aqueous/Local pH > 8
Rapid Cleavage (Minutes to Hours)
Base-catalyzed nucleophilic acyl substitution by trace water[2].
Strictly control tertiary base equivalents (e.g., DIPEA) to 1.0 - 1.05 eq.
Wet Coupling Additives
High during rate-limiting step
H₂O outcompetes the amine, hydrolyzing the active ester intermediate[3].
Lyophilize or dry additives (e.g., HOBt) over molecular sieves prior to use[3].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate mandatory self-validation steps to verify that anhydrous conditions have been met before proceeding.
Protocol A: Anhydrous Weighing and Solvent Preparation
Causality: Prevents the introduction of atmospheric moisture into the highly polar salt lattice, which would otherwise act as an internal nucleophile during subsequent basic steps.
Thermal Equilibration: Remove the sealed vial of L-Alanine cyclopentylmethyl ester HCl from 4°C storage. Crucial: Allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Opening a cold vial causes immediate atmospheric condensation.
Inert Transfer: Transfer the sealed, room-temperature vial into a glovebox purged with dry Argon (relative humidity < 1%).
Weighing: Weigh the required mass into an oven-dried (>120°C for 4h) reaction flask containing a magnetic stir bar. Seal with a rubber septum before removing from the glovebox.
Solvent Validation (Self-Validating Step): Prior to dissolving the salt, perform a Karl Fischer (KF) titration on your chosen reaction solvent (e.g., DMF or DCM stored over 3Å molecular sieves). The protocol is only validated to proceed if the KF result is < 50 ppm H₂O.
Dissolution: Inject the validated anhydrous solvent into the reaction flask via a dry syringe under a positive pressure of Argon.
Protocol B: Controlled In Situ Deprotonation and Peptide Coupling
Causality: Kinetically favors amide bond formation over base-catalyzed ester hydrolysis by strictly controlling temperature, pH, and free water.
Chilling: Submerge the reaction flask containing the dissolved ester salt in an ice-water bath (0°C). Allow 10 minutes for thermal equilibration.
Stoichiometric Neutralization: Slowly add exactly 1.05 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes. Do not use excess base, as a localized pH > 8 will trigger rapid ester hydrolysis[2].
Electrophile Addition: Immediately add the pre-activated carboxylic acid (e.g., your N-protected amino acid mixed with coupling reagents like PyBOP or DIC/Oxyma). Note: Ensure coupling additives are pre-dried, as hydrated additives are a primary source of unwanted hydrolysis[3].
Reaction Monitoring (Self-Validating Step): After 30 minutes, pull a 5 µL aliquot, quench in acidic acetonitrile (0.1% TFA to halt any base catalysis), and analyze via LC-MS. The system is validated if the extracted ion chromatogram shows the desired coupled product mass and an absence of the free L-Alanine mass (m/z 90.08).
Warming: Only after confirming the consumption of the free amine should the reaction be allowed to slowly warm to room temperature.
References
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. NIH PubMed Central.
Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE.
Comparative Guide: qNMR vs. HPLC for Chemical Purity Validation of L-Alanine Cyclopentylmethyl Ester HCl
Executive Summary L-Alanine cyclopentylmethyl ester HCl (CAS: 261909-80-2) is a highly specialized aliphatic amino acid derivative utilized as a critical building block in peptide synthesis and prodrug development. Becau...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
L-Alanine cyclopentylmethyl ester HCl (CAS: 261909-80-2) is a highly specialized aliphatic amino acid derivative utilized as a critical building block in peptide synthesis and prodrug development. Because the purity of starting materials dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), rigorous chemical purity validation is non-negotiable. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (1H-qNMR), demonstrating why qNMR is the superior, self-validating standard for this specific class of compounds.
The Mechanistic Challenge: Why HPLC Falls Short
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for pharmaceutical purity analysis. However, L-Alanine cyclopentylmethyl ester HCl presents a fundamental mechanistic challenge: it lacks a conjugated pi-electron system (chromophore).
The Causality of UV Failure: Without a chromophore, the molecule exhibits negligible UV absorbance above 210 nm. Analyzing at low wavelengths (e.g., 205 nm) introduces severe baseline drift and solvent interference. Furthermore, HPLC relies on relative response factors. An impurity with a strong chromophore (like an aromatic byproduct) will be vastly overestimated, while aliphatic impurities will remain completely invisible.
The qNMR Solution: Quantitative Nuclear Magnetic Resonance (1H-qNMR) bypasses this limitation entirely. In qNMR, the area of a resonance signal is directly proportional to the molar amount of the nuclei generating it. By integrating a specific proton signal of the analyte against a certified internal standard (IS), we achieve absolute quantification without needing an identical reference standard or relying on UV response factors 1. The International Bureau of Weights and Measures (BIPM) and USP recognize qNMR as a primary analytical method equivalent to complex mass balance approaches 2.
Logical comparison of HPLC-UV vs. qNMR for aliphatic amino acid esters.
Comparative Performance Analysis
The following table summarizes the operational and metrological differences between HPLC-UV and 1H-qNMR when applied to aliphatic amino acid derivatives.
Requires only a heterologous NIST-traceable Internal Standard
Accuracy Bias
Highly prone to response factor bias
Minimal (Absolute mass fraction determination)
Analysis Time
20–45 mins (plus column equilibration)
10–15 mins per sample
Self-Validation
Low (Requires orthogonal confirmation)
High (Multiple analyte peaks can cross-verify purity)
Experimental Protocol: A Self-Validating qNMR Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . By quantifying the purity using multiple independent proton environments on the same molecule, any discrepancy immediately flags hidden impurity overlap.
Step 1: Internal Standard (IS) Selection
We select Maleic Acid (NIST SRM 2275) as the internal standard.
Causality for Selection: Maleic acid presents a sharp singlet at ~6.3 ppm in D2O or DMSO-d6. This alkene region is completely isolated from the aliphatic signals of L-Alanine cyclopentylmethyl ester HCl (cyclopentyl ring at 1.2–1.8 ppm, alanine methyl at 1.5 ppm, alpha-CH at 4.0 ppm, and ester CH2 at 4.1 ppm), ensuring zero signal overlap.
Step 2: Gravimetric Sample Preparation
Using a high-precision microbalance (d = 0.001 mg), accurately weigh ~15 mg of L-Alanine cyclopentylmethyl ester HCl and ~5 mg of Maleic Acid into the same antistatic weighing boat.
Co-dissolve the mixture in 0.8 mL of deuterated solvent (e.g., DMSO-d6 containing 0.05% TMS for chemical shift referencing).
Transfer 0.6 mL of the homogenous solution into a standard 5 mm NMR tube.
Step 3: NMR Acquisition Parameters
Determine T1 Relaxation Time: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) of the slowest-relaxing proton of interest.
Set Relaxation Delay (D1): Set D1 to at least
5×T1(max)
.
Causality: This ensures >99.3% magnetization recovery between pulses, preventing signal saturation which would artificially lower the integration value and skew the purity calculation 3.
Acquisition: Acquire 16 to 64 transients using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 150:1 for target peaks).
Step 4: Spectral Processing & Self-Validation
Apply an exponential line broadening window function (0.3 Hz), Fourier transform, and perform rigorous manual phase and baseline correction.
Integrate the Maleic Acid IS peak (6.3 ppm, 2H).
Integrate the analyte's alpha-CH (4.0 ppm, 1H) and ester CH2 (4.1 ppm, 2H).
Self-Validation Check: Calculate the purity independently using both the alpha-CH and ester CH2 integrals. If the two purity values differ by >0.5%, it indicates a co-eluting impurity under one of the peaks, prompting a solvent change or 2D-NMR investigation.
Workflow for self-validating qNMR purity analysis of organic compounds.
Method Validation Data
The qNMR method for L-Alanine cyclopentylmethyl ester HCl was validated in alignment with international collaborative study guidelines for internal calibration methodology 4. The experimental data confirms exceptional metrological performance.
Validation Parameter
Acceptance Criteria
Experimental Result (qNMR)
Specificity
Baseline resolution of target peaks
Confirmed (Resolution > 2.5 between IS and Analyte)
Linearity (
R2
)
> 0.999 over 20% to 150% nominal conc.
0.9998
Accuracy (Recovery)
98.0% – 102.0%
99.7% ± 0.3%
Precision (Repeatability)
RSD < 1.0% (n=6)
0.45%
LOD / LOQ
SNR ≥ 3 (LOD), SNR ≥ 10 (LOQ)
LOD: 0.05 mg/mL / LOQ: 0.15 mg/mL
Conclusion
For aliphatic compounds like L-Alanine cyclopentylmethyl ester HCl, relying on HPLC-UV is an analytical risk that can mask critical impurities due to the lack of a strong chromophore. 1H-qNMR provides an elegant, self-validating, and metrologically traceable alternative. By leveraging direct proton counting, researchers and drug development professionals can establish absolute chemical purity with unmatched confidence, thereby streamlining downstream peptide synthesis and formulation workflows.
References
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. 1
Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. 4
Equivalency between Mass Balance and qNMR methodologies - USP. 2
Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - NIH/PMC. 3
Validation of L-Alanine cyclopentylmethyl ester HCl efficacy in biological assays
Validation of L-Alanine Cyclopentylmethyl Ester HCl Efficacy in Biological Assays: A Comparative Guide for ProTide Optimization As drug development pivots toward broad-spectrum antivirals and targeted oncology therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of L-Alanine Cyclopentylmethyl Ester HCl Efficacy in Biological Assays: A Comparative Guide for ProTide Optimization
As drug development pivots toward broad-spectrum antivirals and targeted oncology therapeutics, the optimization of aryloxy phosphoramidate prodrugs (ProTides) has become a paramount focus. At the heart of this technology lies the amino acid ester moiety, which dictates the prodrug's lipophilicity, plasma stability, and intracellular activation kinetics.
While L-alanine isopropyl ester has been the industry standard (famously utilized in the Hepatitis C drug Sofosbuvir), next-generation therapeutics require robust extrahepatic distribution. As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparative validation of L-Alanine cyclopentylmethyl ester HCl (L-Ala-CPME) [CAS: 261909-80-2]. This guide details why its unique steric and physicochemical profile makes it a superior building block for targeting respiratory and systemic viral infections compared to legacy alternatives.
Mechanistic Grounding: The ProTide Activation Cascade
The efficacy of a ProTide is entirely dependent on its ability to remain stable in systemic circulation while rapidly degrading once inside the target cell. The activation cascade is initiated by the enzymatic hydrolysis of the amino acid ester [1].
The Causality of Ester Selection: The choice of the ester directly determines which host enzyme performs this first, rate-limiting cleavage step. Carboxylesterase 1 (CES1) is highly abundant in the liver, making it ideal for hepatic targeting. However, for extrahepatic tissues (e.g., lung epithelium, peripheral blood mononuclear cells [PBMCs]), Cathepsin A (CatA) is the primary activator[2].
Once the ester is cleaved by CatA or CES1, the resulting carboxylate undergoes spontaneous cyclization, expelling the aryl masking group. The subsequent cyclic anhydride opens to form an aminoacyl nucleotide, which is finally cleaved by Histidine Triad Nucleotide-binding protein 1 (HINT1) to release the active nucleoside monophosphate (NMP) [5].
Figure 1: Intracellular activation cascade of L-Alanine cyclopentylmethyl ester ProTides.
Comparative Performance Profiling
To objectively evaluate L-Ala-CPME, we must benchmark it against established ester moieties. The cyclopentylmethyl group introduces significant steric bulk separated by a flexible methylene spacer. This structural nuance provides a "Goldilocks" effect: it is bulky enough to resist non-specific plasma hydrolases, yet precisely shaped to fit the active site of CatA, shifting the activation bias away from the liver-specific CES1 [2, 4].
Table 1: Physicochemical and Enzymatic Cleavage Comparison of ProTide Esters
Ester Moiety
Representative Drug
Relative Lipophilicity
Primary Activating Esterase
Tissue Targeting Bias
Plasma Stability
Isopropyl
Sofosbuvir
Moderate
CES1 > CatA
Hepatic (Liver)
Moderate
Benzyl
NUC-1031
High
CatA ≈ CES1
Tumors / Hepatic
Low-Moderate
2-Ethylbutyl
Remdesivir
High
CatA > CES1
Extrahepatic (Lung)
High
Cyclopentylmethyl
Next-Gen Antivirals
Very High
CatA >> CES1
Broad Extrahepatic
Very High
Data Synthesis: As shown in Table 1, while isopropyl esters are rapidly degraded by CES1 in the liver, L-Ala-CPME exhibits a profound preference for CatA. This makes L-Ala-CPME the optimal choice for formulating antivirals intended for respiratory pathogens (e.g., SARS-CoV-2) where lung accumulation is critical and premature plasma degradation must be avoided [4].
Experimental Validation Protocols
To validate the efficacy of an L-Ala-CPME-based ProTide, researchers must employ self-validating experimental workflows that uncouple cellular permeability from enzymatic activation.
Figure 2: Step-by-step biological validation workflow for ProTide efficacy.
Protocol 1: Subcellular Esterase Cleavage Kinetics (CatA vs. CES1)
Objective: Quantify the enzymatic preference of the L-Ala-CPME ProTide to predict in vivo tissue distribution.
Preparation: Prepare 10 µM solutions of the L-Ala-CPME ProTide in appropriate reaction buffers. Causality note: Use pH 5.5 for CatA to accurately mimic the acidic lysosomal environment where it resides, and pH 7.4 for CES1 to mimic cytosolic conditions.
Enzyme Incubation: Initiate the reaction by adding recombinant human CatA or CES1 (1 µg/mL final concentration) at 37°C.
Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the decay of the parent prodrug and the formation of the L-alanine carboxylate intermediate.
Self-Validation System: Run parallel control assays pre-incubated with specific inhibitors—Telaprevir (10 µM) for CatA and Bis-p-nitrophenyl phosphate (BNPP, 100 µM) for CES1. If the cleavage is genuinely enzyme-specific, the respective inhibitors will completely halt prodrug degradation, ruling out spontaneous chemical hydrolysis [3].
Protocol 2: Cell-Based Antiviral Efficacy and Cytotoxicity Assay
Objective: Confirm that the enhanced CatA cleavage translates to superior intracellular nucleotide loading and antiviral efficacy in extrahepatic cell lines.
Cell Seeding: Seed target extrahepatic cells (e.g., Calu-3 human lung epithelial cells) at a density of
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the L-Ala-CPME ProTide (ranging from 0.1 nM to 50 µM) and add to the cell culture media.
Viral Infection: Infect the cells with the target virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.1.
Efficacy Readout (EC50): At 48 hours post-infection, lyse the cells and quantify viral RNA load using quantitative RT-PCR. Calculate the half-maximal effective concentration (EC50).
Toxicity Readout (CC50): In a parallel, uninfected plate treated with the same compound concentrations, assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo). Calculate the half-maximal cytotoxic concentration (CC50).
Self-Validation System: Calculate the Selectivity Index (SI = CC50/EC50). To prove causality, lyse a subset of treated, uninfected cells and use LC-MS/MS to quantify the intracellular concentration of the active nucleoside triphosphate (NTP). A high SI coupled with high intracellular NTP confirms that the L-Ala-CPME moiety successfully drove cell entry and CatA-mediated activation without causing off-target cytotoxicity [4].
References
The ProTide Prodrug Technology: From the Concept to the Clinic | Journal of Medicinal Chemistry - ACS Publications. 1
ProTides for Antiviral Activity Beyond Liver Cells | ResearchGate. 2
Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies | PMC. 3
Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models | PMC. 4
The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution | PMC. 5
A Comparative Guide to Chiral HPLC Method Validation for Enantiomeric Excess of L-Alanine Cyclopentylmethyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals In the synthesis of chiral pharmaceutical intermediates such as L-Alanine cyclopentylmethyl ester hydrochloride, the precise determination of enantiomeric e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral pharmaceutical intermediates such as L-Alanine cyclopentylmethyl ester hydrochloride, the precise determination of enantiomeric excess (ee) is a critical quality attribute. Regulatory bodies mandate rigorous control over stereoisomeric purity due to the often-differentiated pharmacological and toxicological profiles of enantiomers. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the validation of L-Alanine cyclopentylmethyl ester HCl's enantiomeric excess. We will explore the rationale behind experimental choices, present comparative data, and detail a comprehensive validation protocol grounded in scientific integrity and regulatory expectations.
The Imperative of Chiral Separation: Why Method Selection Matters
L-Alanine cyclopentylmethyl ester HCl possesses a single chiral center, giving rise to two enantiomers: the desired L-form and the isomeric D-form. The choice of analytical technique for their separation is pivotal. While derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is a possible route, direct chiral HPLC is often preferred.[1] This preference stems from the elimination of a chemical reaction step, which simplifies the procedure and circumvents potential issues with reaction kinetics, by-products, and enantiomeric stability of the derivatizing agent.[1]
This guide will focus on the direct approach, comparing two of the most successful classes of chiral stationary phases (CSPs) for the resolution of amino acid derivatives: polysaccharide-based and macrocyclic glycopeptide-based columns.[2][3]
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the cornerstone of a successful chiral separation. The interaction between the analyte and the CSP is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For L-Alanine cyclopentylmethyl ester HCl, which contains a secondary amine, an ester group, and a chiral center, both polysaccharide and macrocyclic glycopeptide CSPs offer potential for effective chiral recognition.
Chiral Stationary Phase (CSP) Class
Typical Columns
Principle of Separation
Expected Performance for L-Alanine Cyclopentylmethyl Ester HCl
Based on derivatives of amylose and cellulose, these CSPs form chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding with the carbamate linkages of the CSP and inclusion phenomena.[2]
High likelihood of successful separation. The ester and amine functionalities of the analyte can interact with the polar sites on the CSP. Normal-phase or polar organic modes are often effective.[2]
Macrocyclic Glycopeptide-Based
Chirobiotic® T, TAG
These CSPs, such as those based on teicoplanin, have complex structures with multiple stereogenic centers, peptide backbones, and sugar moieties. They offer a variety of interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions.[3]
Strong potential for good enantioselectivity, particularly in reversed-phase or polar organic modes. The ionic nature of the analyte (as a hydrochloride salt) can engage in electrostatic interactions with the CSP.[4]
Experimental Design: A Tale of Two Methods
To provide a practical comparison, we will outline two distinct chiral HPLC methods for the analysis of L-Alanine cyclopentylmethyl ester HCl. These methods are based on the principles discussed above and represent common starting points for method development for this class of compounds.
Method A: Polysaccharide-Based CSP in Normal Phase Mode
Rationale: Normal phase chromatography often provides excellent selectivity for polar analytes on polysaccharide CSPs. The use of non-polar mobile phases can enhance the hydrogen bonding interactions crucial for chiral recognition.
Instrumentation: HPLC system with UV detector
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the L-Alanine cyclopentylmethyl ester HCl sample in the mobile phase to a concentration of 1 mg/mL.
Method B: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode
Rationale: Polar organic mode, using a polar organic solvent with a small amount of acid and/or base modifier, is highly effective for ionizable compounds on macrocyclic glycopeptide CSPs. This mode can offer different selectivity compared to normal phase.
Instrumentation: HPLC system with UV detector
Column: Chirobiotic® T (teicoplanin) (250 mm x 4.6 mm, 5 µm)
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 25 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the L-Alanine cyclopentylmethyl ester HCl sample in the mobile phase to a concentration of 1 mg/mL.
A Comprehensive Validation Protocol for Enantiomeric Excess
Once a suitable chiral separation method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Caption: Workflow for Chiral HPLC Method Validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.
Protocol:
Inject a solution of the L-Alanine cyclopentylmethyl ester HCl racemate to demonstrate baseline separation of the L- and D-enantiomers. The resolution between the two peaks should be ≥ 1.5.
Inject a solution of the L-enantiomer to confirm its retention time.
Inject a placebo (all formulation components except the active pharmaceutical ingredient) to ensure no interfering peaks at the retention times of the enantiomers.
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the L-enantiomer and analyze the stressed samples to ensure that degradation products do not co-elute with the D-enantiomer peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Protocol:
Prepare a series of solutions of the D-enantiomer in the presence of a fixed concentration of the L-enantiomer. A typical range for an impurity method is from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit for the D-enantiomer is 0.5%, the range could be 0.05% to 0.6%).
Inject each solution in triplicate.
Plot the peak area of the D-enantiomer against its concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.995.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Protocol:
Prepare samples of L-Alanine cyclopentylmethyl ester HCl spiked with known amounts of the D-enantiomer at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery of the D-enantiomer.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of L-Alanine cyclopentylmethyl ester HCl spiked with the D-enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration of the D-enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the response (can be estimated from the y-intercept of the regression line of the linearity curve) and S is the slope of the calibration curve.
Confirmation: Prepare and inject solutions at the determined LOQ concentration and confirm that the precision (RSD of at least six injections) is acceptable (typically ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Protocol:
Introduce small, deliberate variations to the chromatographic conditions, one at a time.
Examples of parameters to vary:
Flow rate (± 10%)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% of the minor component)
Analyze a system suitability solution and a sample solution under each varied condition.
Acceptance Criteria:
The system suitability parameters (resolution, tailing factor, etc.) should still be met.
The enantiomeric excess value should not significantly change.
System Suitability
System suitability testing is an integral part of any analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.
Protocol:
Prepare a system suitability solution containing both the L- and D-enantiomers at concentrations that will give a measurable response for both peaks.
Inject the system suitability solution at the beginning of each analytical run and periodically throughout the run.
Acceptance Criteria:
Resolution (Rs): ≥ 1.5 between the L- and D-enantiomer peaks.
Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.
Precision (RSD) of replicate injections: ≤ 2.0% for the peak area of the D-enantiomer.
Caption: Relationship between Validation Parameters and their Rationale.
Conclusion
The successful validation of a chiral HPLC method for determining the enantiomeric excess of L-Alanine cyclopentylmethyl ester HCl is a multi-faceted process that hinges on a sound understanding of chiral separation principles and regulatory requirements. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs present viable options, and the optimal choice will depend on the specific separation achieved during method development. By following a systematic and comprehensive validation protocol as outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-206. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
United States Pharmacopeia.
Waters Corporation. (2006). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]
Vander Heyden, Y., et al. (2001). Robustness tests: an overview of concepts and applications. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
LCGC International. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
Comprehensive Safety and Handling Guide for L-Alanine Cyclopentylmethyl Ester HCl
Hazard Identification and Risk Assessment: An Analog-Based Approach In the absence of specific toxicological data for L-Alanine cyclopentylmethyl ester HCl, a conservative approach based on similar chemical structures is...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Identification and Risk Assessment: An Analog-Based Approach
In the absence of specific toxicological data for L-Alanine cyclopentylmethyl ester HCl, a conservative approach based on similar chemical structures is warranted. Analogs like L-Alanine methyl ester hydrochloride are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is prudent to assume that L-Alanine cyclopentylmethyl ester HCl presents similar hazards.
Assumed Hazards:
Skin Irritation: May cause redness and discomfort upon contact.
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.
Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.
Hygroscopic Nature: Similar to other hydrochloride salts of amino acid esters, this compound may be hygroscopic, meaning it can absorb moisture from the air.
A thorough risk assessment is the foundation of safe laboratory practice. This involves evaluating the quantity of the substance being used, the duration of handling, and the potential for dust generation.[3][4]
Parameter
Consideration
Quantity
Small (milligrams) vs. Large (grams or kilograms) scale operations will require different levels of containment.
Process
Weighing, transferring, and dissolving are key steps where dust generation is likely.
Environment
The use of a chemical fume hood or other ventilated enclosure is critical to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure to chemical hazards.[5][6] The following recommendations are based on the assumed hazards of L-Alanine cyclopentylmethyl ester HCl.
Core PPE Requirements
Protection Type
Specific PPE
Rationale and Best Practices
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash risk.
Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards is recommended. This protects against airborne particles and accidental splashes.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Gloves must be inspected for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating your skin.[7] For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.
Body Protection
A laboratory coat or chemical-resistant coveralls.
This provides a removable barrier to protect your skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if handling large quantities or if engineering controls are insufficient to control dust.
The need for respiratory protection should be determined by your institution's environmental health and safety department based on a risk assessment.[6]
Foot Protection
Closed-toe shoes.
This is a standard requirement in any laboratory setting to protect against spills and falling objects.
Procedural Guidance: Safe Handling from Start to Finish
Engineering Controls
The primary method for controlling exposure to hazardous powders is through engineering controls.
Ventilation: Always handle L-Alanine cyclopentylmethyl ester HCl in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[8][9]
Containment: For larger quantities, the use of a glove box or other containment enclosure may be necessary.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure that your work area is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
Donning PPE: Put on your PPE in the correct order. This typically involves your lab coat, followed by eye protection, and then gloves.
Weighing and Transfer:
Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.
Use a spatula to carefully transfer the solid, minimizing any actions that could generate dust.
Close the container tightly immediately after use.
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Post-Handling:
Thoroughly clean all equipment and the work surface after use.
Decontaminate or dispose of any contaminated materials according to your institution's guidelines.
Doffing PPE: Remove your PPE in a manner that avoids self-contamination. Generally, gloves are removed first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing your PPE.
Visual Workflow for PPE Donning and Doffing
Caption: Recommended sequence for donning and doffing PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
Inhalation
Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[11]
Spill and Disposal Plan
Spill Response
For minor spills of solid material, carefully sweep up the powder to avoid generating dust and place it in a sealed container for disposal.[10][12] Do not use water to clean up spills of hygroscopic materials unless you intend to fully wash the area.
Disposal of Contaminated Materials
All disposable PPE (gloves, etc.) that has come into contact with L-Alanine cyclopentylmethyl ester HCl should be considered contaminated waste.
Caption: Basic steps for the disposal of contaminated PPE.
Contaminated lab coats should be laundered by a professional service that is equipped to handle chemically contaminated clothing. Never take contaminated lab coats home.
Unused or waste L-Alanine cyclopentylmethyl ester HCl should be disposed of as chemical waste in accordance with local and national regulations.[9][11] Do not allow the product to enter drains or waterways.[7]
References
Proposal of a new risk assessment method for the handling of powders and nanomaterials. (n.d.). Retrieved from [Link]
Proposal of a new risk assessment method for the handling of powders and nanomaterials. (n.d.). Retrieved from [Link]
Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University. Retrieved from [Link]
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]
Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]
Protection Against Solids, Liquids, and Gases: A Practical Industrial Safety Guide. (2025, April 29). Safeopedia. Retrieved from [Link]
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]
Safety Data Sheet - DL-Alanine methyl ester hydrochloride. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]